Btk-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32N4O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2R)-3-(4-cyanophenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5/c1-14(32-22(2,3)4)18(27-21(30)23(5)13-31-23)20(29)26-17(19(28)25-6)11-15-7-9-16(12-24)10-8-15/h7-10,14,17-18H,11,13H2,1-6H3,(H,25,28)(H,26,29)(H,27,30)/t14-,17-,18+,23+/m1/s1 |
InChI Key |
LRXNJCCPNMMAJW-SWDAYOAKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)[C@@]2(CO2)C)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)C2(CO2)C)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Btk-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-5 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative biochemical and cellular activity, and detailed experimental protocols for the key assays cited.
Core Mechanism of Action: Covalent Inhibition of BTK
This compound acts as an irreversible inhibitor of BTK by forming a covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking its ability to phosphorylate downstream substrates. By disrupting the BCR signaling cascade, this compound effectively inhibits B-cell activation, proliferation, and survival.
The chemical structure and properties of this compound are as follows:
| Property | Value |
| Chemical Formula | C₂₃H₃₂N₄O₅ |
| Molecular Weight | 444.52 g/mol |
| CAS Number | 2145152-06-1 |
Source: MedchemExpress[1]
Impact on BTK Signaling Pathway
The B-cell receptor signaling pathway is a complex cascade of events initiated by antigen binding to the BCR. This leads to the activation of several Src-family kinases, which in turn phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates linker proteins such as SLP-65. This series of events ultimately leads to the recruitment of BTK to the plasma membrane, where it is activated through phosphorylation by Src-family kinases and Syk.
Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), which culminate in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive the expression of genes essential for B-cell proliferation, differentiation, and survival.
This compound, by covalently binding to and inactivating BTK, creates a critical bottleneck in this pathway. The inhibition of BTK prevents the activation of PLCγ2 and all subsequent downstream signaling events. This disruption of the BCR signaling cascade is the fundamental mechanism by which this compound exerts its therapeutic effects in B-cell malignancies and autoimmune disorders.
References
An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Inhibitor Target Engagement and Binding Affinity
This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the target engagement and binding affinity of Bruton's tyrosine kinase (BTK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of BTK inhibition, experimental protocols for its measurement, and the interpretation of binding and engagement data for prominent BTK inhibitors.
Introduction to BTK and Its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a critical therapeutic target.[1] BTK inhibitors are small molecules that bind to the kinase domain of BTK, attenuating its enzymatic activity and thereby blocking the downstream signaling cascade.[3][4] This guide will focus on the quantitative aspects of the interaction between BTK and its inhibitors, using the well-characterized molecules Ibrutinib, Acalabrutinib, and Zanubrutinib as illustrative examples.
Quantitative Assessment of BTK Inhibitor Binding and Engagement
The interaction between a BTK inhibitor and its target can be quantified through various in vitro and in vivo parameters. These metrics are crucial for understanding the potency, selectivity, and potential clinical efficacy of a drug candidate.
Binding Affinity
Binding affinity refers to the strength of the interaction between a single molecule of the inhibitor and the BTK protein. It is typically measured in biochemical assays using purified, recombinant BTK. Key parameters include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%. Lower IC50 values indicate higher potency.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to the enzyme. It represents the concentration of inhibitor that would occupy 50% of the enzyme active sites at equilibrium.
-
Kd (Dissociation constant): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. A lower Kd value signifies a stronger binding affinity.
Target Engagement
Target engagement measures the extent to which an inhibitor binds to its target within a cellular or in vivo environment. This provides a more physiologically relevant assessment of a drug's action. Key parameters include:
-
EC50 (Half-maximal effective concentration): The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay, such as the inhibition of BTK autophosphorylation or downstream signaling events.
-
Target Occupancy: The percentage of BTK molecules that are bound by the inhibitor at a given time point in cells or in a patient. High and sustained target occupancy is often a goal for covalent irreversible inhibitors.[1][5]
Data Summary Tables
The following tables summarize the quantitative binding affinity and target engagement data for Ibrutinib, Acalabrutinib, and Zanubrutinib.
Table 1: Biochemical Binding Affinity of BTK Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| Ibrutinib | Biochemical Kinase Assay | 0.5 - 1.5 | 0.59 | - | [3][4][6][7] |
| Acalabrutinib | Biochemical Kinase Assay | 3 - 5.1 | 15.07 | 2.6 - 21 | [4][6][7][8] |
| Zanubrutinib | Biochemical Kinase Assay | 0.5 - 3.5 | - | 4.6 | [9][10][11] |
Table 2: Cellular Target Engagement of BTK Inhibitors
| Inhibitor | Cell Line/System | EC50 (nM) | Target Occupancy | Reference(s) |
| Ibrutinib | B-cell line | 11 | >95% at clinical doses | [3][12] |
| Acalabrutinib | Ramos B cells | 72 | >95% with BID dosing | [13][14][15] |
| Zanubrutinib | Peripheral Blood Mononuclear Cells (PBMCs) | - | >95% at all doses | [5][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the IC50 of inhibitors against BTK in a biochemical format.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by BTK. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for fluorescence resonance energy transfer (FRET).[2][17]
-
Reagents:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors at various concentrations
-
-
Procedure:
-
Add BTK enzyme and the test inhibitor to a 384-well microplate and incubate.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[17]
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percent inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Cellular Target Engagement Assay
BRET assays are used to measure the binding of an inhibitor to its target in living cells.
-
Principle: BTK is expressed in cells as a fusion protein with a bioluminescent donor (e.g., Renilla luciferase, RLuc). A fluorescently labeled tracer molecule that binds to the same site as the inhibitor is added to the cells. In the absence of an inhibitor, the tracer binds to the BTK-RLuc fusion protein, bringing the fluorescent acceptor close to the bioluminescent donor, resulting in a BRET signal. When an inhibitor is added, it competes with the tracer for binding to BTK, leading to a decrease in the BRET signal.[18][19][20]
-
Reagents:
-
Cells expressing a BTK-donor fusion protein (e.g., BTK-NanoLuc)
-
Fluorescently labeled tracer molecule that binds BTK
-
Substrate for the bioluminescent donor (e.g., coelenterazine)
-
Test inhibitors at various concentrations
-
-
Procedure:
-
Plate the cells expressing the BTK-donor fusion protein in a 96-well or 384-well white microplate.
-
Add the test inhibitor at various concentrations and incubate.
-
Add the fluorescently labeled tracer molecule and incubate.
-
Add the substrate for the bioluminescent donor.
-
Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-compatible plate reader.[19]
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21][22]
-
Principle: A solution of the inhibitor is titrated into a solution containing the BTK protein in a highly sensitive calorimeter. The heat change upon binding is measured for each injection.
-
Reagents:
-
Purified, recombinant BTK protein
-
Test inhibitor
-
Matched buffer for both protein and inhibitor solutions
-
-
Procedure:
-
Thoroughly dialyze or buffer-exchange the BTK protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution.[21]
-
Degas both solutions before the experiment.
-
Load the BTK protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm (heat change per injection versus the molar ratio of inhibitor to protein) is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[23]
Visualizations of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway, a typical experimental workflow, and the logical relationship between binding affinity and target engagement.
Caption: The BTK signaling pathway initiated by antigen binding to the B-cell receptor.
Caption: Experimental workflow for a TR-FRET based BTK kinase assay.
Caption: Logical relationship from binding affinity to target engagement and functional effect.
Conclusion
The rigorous quantitative assessment of target engagement and binding affinity is fundamental to the development of effective and selective BTK inhibitors. The methodologies and data presented in this guide provide a framework for understanding and evaluating the interaction of these important therapeutic agents with their molecular target. A thorough characterization of these parameters is essential for optimizing drug candidates and predicting their clinical performance.
References
- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lance | Revvity [revvity.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]
- 18. news-medical.net [news-medical.net]
- 19. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioluminescence Resonance Energy Transfer (BRET) - Profacgen [profacgen.com]
- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 22. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Btk-IN-5: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known chemical properties and solubility of Btk-IN-5, a covalent inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.
Core Chemical Properties
This compound is a small molecule designed for research in areas such as cardiovascular and respiratory diseases, inflammation, and diabetes.[1] Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C23H32N4O5 | [1] |
| Molecular Weight | 444.52 g/mol | [1] |
| CAS Number | 2145152-06-1 | [1] |
Solubility Profile
Detailed quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. The Material Safety Data Sheet (MSDS) for this compound explicitly states "No data available" for water solubility and partition coefficient. However, storage instructions indicate that the compound is stable in Dimethyl Sulfoxide (DMSO), implying its solubility in this solvent.
| Solvent | Solubility | Notes |
| Water | Data not available | |
| DMSO | Soluble | Recommended for creating stock solutions. Stable for 2 weeks at 4°C or 6 months at -80°C in DMSO.[1] |
| Ethanol | Data not available | |
| Methanol | Data not available |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar Bruton's tyrosine kinase inhibitors often follows a convergent approach. This typically involves the preparation of key heterocyclic intermediates followed by coupling reactions, such as Pd-catalyzed amidation and Suzuki-Miyaura cross-coupling, to assemble the final molecule.
General Experimental Workflow for BTK Inhibition Assay:
A common method to assess the inhibitory activity of compounds like this compound against BTK is a biochemical kinase assay. A generalized workflow for such an assay is outlined below.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against the BTK enzyme.
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.
Covalent inhibitors like this compound typically form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.
Caption: The inhibitory effect of this compound on the B-cell receptor signaling pathway through covalent modification of BTK.
References
Btk-IN-5: A Technical Guide to a Covalent Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-5, focusing on its intellectual property, mechanism of action, and the experimental protocols relevant to its development. This compound is a covalent inhibitor of BTK, a key enzyme in B-cell receptor signaling, making it a subject of interest for research in cardiovascular diseases, respiratory diseases, inflammation, and diabetes.
Core Intellectual Property
This compound is disclosed in the patent literature, specifically in the international patent application WO2017190048A1, titled "Covalent btk inhibitors and uses thereof". This patent covers the composition of matter for a series of compounds, including the one identified as this compound, and outlines their therapeutic applications.
Table 1: Intellectual Property Summary for this compound
| Identifier | This compound |
| Patent Application | WO2017190048A1 |
| Title | Covalent btk inhibitors and uses thereof |
| CAS Number | 2145152-06-1 |
| Molecular Formula | C23H32N4O5 |
| Molecular Weight | 444.52 g/mol |
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor, meaning it forms a permanent bond with its target enzyme, Bruton's tyrosine kinase. BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which in turn mobilizes calcium and activates protein kinase C (PKC) and the MAP kinase pathway.[1] These events are crucial for B-cell proliferation, maturation, and survival. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly blocks its kinase activity, thereby inhibiting these downstream signaling events.
Experimental Protocols
The development and characterization of BTK inhibitors like this compound involve a series of standardized in vitro and in vivo experiments. The following are representative protocols based on common practices in the field for evaluating covalent BTK inhibitors.
In Vitro BTK Enzyme Inhibition Assay
This assay determines the potency of the inhibitor against the isolated BTK enzyme.
Protocol:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Tb-anti-PTK (pY416) antibody, TR-FRET dilution buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the BTK enzyme and the inhibitor at various concentrations.
-
Incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the terbium-labeled antibody.
-
Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the emission signals (acceptor/donor) and plot the percent inhibition as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of the inhibitor to block BTK activity within a cellular context.
Protocol:
-
Cell Line: Use a human B-cell lymphoma cell line, such as Ramos or TMD8, which has constitutive BTK signaling.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a specific duration (e.g., 2 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Use a sandwich ELISA or a Western blot to detect the levels of phosphorylated BTK (pBTK) at a specific autophosphorylation site (e.g., Y223) and total BTK.
-
-
Data Analysis: Normalize the pBTK signal to the total BTK signal for each treatment condition. Plot the percent inhibition of BTK autophosphorylation against the inhibitor concentration to determine the cellular IC50 value.
Quantitative Data
While specific quantitative data for this compound is detailed within the examples of the patent WO2017190048A1, the following table represents the types of data typically generated for such a compound. The values presented here are illustrative and based on the expected potency of a covalent BTK inhibitor.
Table 2: Illustrative Biological Data for a Covalent BTK Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Illustrative Value |
| Biochemical Assay | Recombinant BTK | IC50 | < 10 nM |
| Cellular Assay | Ramos B-cells (pBTK) | IC50 | < 50 nM |
| Kinase Selectivity | Off-target kinases (e.g., EGFR, TEC) | IC50 | > 1 µM |
| In Vivo PD Assay | Mouse Splenocytes (BTK Occupancy) | ED50 | < 1 mg/kg |
Conclusion
This compound represents a covalent inhibitor of Bruton's tyrosine kinase with potential therapeutic applications in a range of diseases driven by B-cell activity. Its intellectual property is secured through a patent application that covers its chemical structure and use. The development and characterization of this compound rely on a well-established series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. This guide provides a foundational understanding of the key technical aspects of this compound for researchers and professionals in the field of drug discovery and development. For specific and detailed experimental procedures and data, a thorough review of the referenced patent literature is recommended.
References
Methodological & Application
Application Notes and Protocols for Btk-IN-X: An Irreversible BTK Inhibitor for In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] Btk-IN-X is a potent and selective irreversible inhibitor of BTK. It forms a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[2] This application note provides a detailed protocol for utilizing Btk-IN-X in in vitro cell-based assays to assess its anti-proliferative effects on B-cell lymphoma cell lines.
Mechanism of Action
Btk-IN-X, as an irreversible inhibitor, targets the Cys481 residue within the active site of the BTK enzyme.[2] Upon binding, it forms a stable covalent bond, effectively and permanently inactivating the kinase. This covalent inhibition blocks the autophosphorylation of BTK at Tyr223 and subsequent phosphorylation of downstream signaling molecules like PLCγ2.[1][5] The disruption of this signaling cascade inhibits the activation of pathways crucial for B-cell survival and proliferation, such as the NF-κB pathway, ultimately leading to apoptosis in malignant B-cells.[3][6][7]
Data Presentation
Table 1: In Vitro Efficacy of Btk-IN-X in B-Cell Malignancy Cell Lines
| Cell Line | Histology | Btk-IN-X IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 5.1 | 7.3 | 10.2 |
| TMD8 | ABC-DLBCL | 2.5 | 4.1 | 6.8 |
| OCI-Ly10 | ABC-DLBCL | 3.8 | 6.2 | 8.5 |
| SU-DHL-6 | GCB-DLBCL | >1000 | >1000 | >1000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation and are typically determined from dose-response curves.[8][9] Data presented here are representative and should be confirmed experimentally.
Experimental Protocols
In Vitro Cell Viability Assay Protocol
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Btk-IN-X in a B-cell lymphoma cell line (e.g., Ramos) using a resazurin-based cell viability assay.
Materials:
-
Btk-IN-X
-
Ramos (or other suitable B-cell lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)
Procedure:
-
Cell Culture:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the logarithmic growth phase.
-
Prior to the experiment, determine cell density and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Preparation of Btk-IN-X Stock Solution:
-
Prepare a 10 mM stock solution of Btk-IN-X in DMSO.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest the Ramos cells and resuspend them in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Include wells for "cells only" (no treatment) and "media only" (background) controls.
-
Incubate the plate for 24 hours.
-
-
Treatment with Btk-IN-X:
-
Prepare a serial dilution of Btk-IN-X in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add 100 µL of the diluted Btk-IN-X solutions to the respective wells.
-
For the "cells only" control, add 100 µL of culture medium containing 0.1% DMSO.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration of Btk-IN-X relative to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the log concentration of Btk-IN-X.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of Btk-IN-X.
Caption: BTK signaling pathway and inhibition by Btk-IN-X.
References
- 1. mdpi.com [mdpi.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-5 in Animal Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Signaling Pathway
Btk-IN-5, as a covalent BTK inhibitor, is expected to block the downstream signaling cascade that promotes lymphoma cell survival and proliferation. A simplified representation of the BTK signaling pathway is provided below.
Caption: Simplified BTK signaling pathway in B-cells.
Data Presentation: In Vivo Efficacy of Covalent BTK Inhibitors in Lymphoma Models
The following tables summarize representative in vivo data for other covalent BTK inhibitors in mouse models of lymphoma. These can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Ibrutinib in a Burkitt's Lymphoma Xenograft Model
| Parameter | Vehicle Control | Ibrutinib (10 mg/kg) | Ibrutinib (20 mg/kg) |
| Administration | i.p. injection | i.p. injection | i.p. injection |
| Frequency | Daily | Daily | Daily |
| Tumor Reduction | - | 30-40% | Not specified |
| Metastasis | Not specified | Reduced | Not specified |
| Data adapted from a study on a novel covalent BTK inhibitor, JS25, compared to ibrutinib.[9] |
Table 2: Efficacy of Acalabrutinib in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model
| Parameter | Vehicle Control | Acalabrutinib |
| Administration | Formulated in drinking water | Formulated in drinking water |
| Tumor Burden (Spleen) | Baseline | Significantly decreased |
| Cell Proliferation | Baseline | Significantly inhibited |
| Survival | Baseline | Significantly increased |
| Data from studies using the TCL1 adoptive transfer and human primary CLL xenograft models.[10][11] |
Experimental Protocols
Protocol 1: Subcutaneous Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous lymphoma tumor model to evaluate the efficacy of this compound.
Materials:
-
Human lymphoma cell line (e.g., a diffuse large B-cell lymphoma line)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle solution (e.g., 20% Kolliphor in PBS or as determined by solubility studies)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture lymphoma cells in appropriate media and conditions to reach the desired number for injection.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Preparation of this compound: Based on solubility and formulation studies, prepare a stock solution of this compound. A starting point for formulation could be a mixture of 20% Kolliphor in PBS.[9] The final dosing solution should be prepared fresh daily.
-
Dosing: Administer this compound or vehicle to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dose (e.g., starting with a range of 10-50 mg/kg) will need to be optimized.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK pathway modulation, immunohistochemistry).
-
Protocol 2: Pharmacodynamic Analysis
This protocol outlines how to assess the on-target activity of this compound in vivo.
Materials:
-
Tumor tissue or spleen from treated and control animals
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2)
Procedure:
-
Sample Collection: Collect tumor tissue or spleens from a cohort of mice at a specified time point after the final dose of this compound.
-
Protein Extraction: Homogenize the tissues and extract total protein using a suitable lysis buffer.
-
Western Blotting:
-
Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total BTK and downstream targets like PLCγ2.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the extent of BTK pathway inhibition in the this compound treated group compared to the vehicle control.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for an in vivo efficacy study and the logical framework of the experimental design.
Caption: General workflow for an in vivo efficacy study.
Caption: Logical framework of the experimental design.
Important Considerations
-
Solubility and Formulation: The solubility of this compound will be a critical factor in developing a suitable formulation for in vivo administration. Preliminary studies to determine the optimal solvent and vehicle are essential.
-
Dose-Ranging Studies: A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose range that shows anti-tumor activity without significant toxicity.
-
Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
-
Pharmacokinetics: If resources permit, conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound will provide valuable information for optimizing the dosing schedule.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols provide a starting point for the in vivo evaluation of this compound in lymphoma models. Successful implementation will require careful optimization of the experimental parameters for the specific lymphoma model and the characteristics of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes for Preclinical Studies with Btk-IN-5, a Covalent BTK Inhibitor
Topic: Btk-IN-5 Dosage and Administration for Preclinical Studies For: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a commercially available covalent inhibitor of Bruton's tyrosine kinase (BTK). While specific preclinical data for this compound is not publicly available, this document provides a comprehensive set of application notes and generalized protocols based on established methodologies for other covalent BTK inhibitors. These guidelines are intended to serve as a robust starting point for the preclinical evaluation of this compound in oncology and immunology models.
Introduction to this compound and BTK Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders.[2][4][5] this compound is a covalent inhibitor that irreversibly binds to the Cys481 residue in the BTK active site, thereby blocking its downstream signaling.[4][6] This mechanism of action provides a rationale for its investigation in relevant disease models.
This compound Signaling Pathway
The diagram below illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.
Caption: BTK signaling pathway and inhibition by this compound.
Data Presentation: Representative Preclinical Data for Covalent BTK Inhibitors
The following tables summarize typical dosage, administration, and pharmacokinetic data from preclinical studies of well-characterized covalent BTK inhibitors. This information can guide the initial dose-range finding and formulation development for this compound.
Table 1: Representative Dosage and Administration in Preclinical Models
| Animal Model | Indication | Route of Administration | Dosage Range (mg/kg/day) | Dosing Frequency | Representative Vehicle |
| Mouse (Xenograft) | B-Cell Malignancies | Oral (gavage) | 10 - 50 | QD or BID | 0.5% Methylcellulose in water |
| Rat (CIA Model) | Rheumatoid Arthritis | Oral (gavage) | 1 - 15 | QD | 1% HPMC, 0.2% Tween 80 in water |
| Mouse (EAE Model) | Multiple Sclerosis | Oral (gavage) | 3 - 30 | QD | Corn oil |
| Dog (Toxicology) | Safety Assessment | Oral (capsule) | 1 - 20 | QD | Gelatin capsule with microcrystalline cellulose |
QD: Once daily, BID: Twice daily, CIA: Collagen-Induced Arthritis, EAE: Experimental Autoimmune Encephalomyelitis, HPMC: Hydroxypropyl methylcellulose.
Table 2: Representative Pharmacokinetic Parameters of Covalent BTK Inhibitors
| Parameter | Mouse | Rat | Dog |
| Tmax (h) | 0.5 - 2 | 1 - 4 | 1 - 3 |
| Half-life (h) | 1 - 3 | 2 - 5 | 4 - 9 |
| Oral Bioavailability (%) | 15 - 50 | 10 - 40 | 20 - 60 |
These values are illustrative and highly dependent on the specific chemical entity and formulation.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vivo Efficacy in a Lymphoma Xenograft Model
This protocol outlines a study to assess the anti-tumor activity of this compound in a mouse model of B-cell lymphoma.
Workflow for In Vivo Efficacy Study:
Caption: Experimental workflow for a xenograft efficacy study.
Methodology:
-
Animal Model: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Cell Line: Employ a human B-cell lymphoma cell line, such as TMD-8.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ TMD-8 cells into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10, 25, and 50 mg/kg).
-
Administration: Prepare this compound in a suitable vehicle and administer daily via oral gavage.
-
Monitoring: Measure tumor dimensions and body weight three times per week.
-
Endpoint: Conclude the study when tumors in the vehicle group reach the predetermined maximum size.
-
Analysis: At termination, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for phosphorylated BTK).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol is designed to characterize the PK profile of this compound and its effect on BTK occupancy.
Logical Relationship for PK/PD Assessment:
Caption: Relationship between dose, PK, PD, and efficacy.
Methodology:
-
Animals: Use naive mice or rats.
-
Dosing: Administer a single oral dose of this compound.
-
PK Sampling: Collect blood samples at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) for plasma drug concentration analysis by LC-MS/MS.
-
PD Sampling: At corresponding time points, collect whole blood or spleen to isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
BTK Occupancy Assay: Measure the percentage of BTK engaged by this compound using a fluorescent probe that binds to unoccupied BTK, followed by analysis via flow cytometry.
-
Data Integration: Correlate the plasma concentration of this compound with the degree and duration of BTK occupancy to establish a PK/PD relationship.
Conclusion
While direct preclinical data for this compound is limited, the provided application notes and protocols offer a robust framework for its preclinical development. By leveraging the extensive knowledge base of other covalent BTK inhibitors, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this compound. It is recommended to perform initial dose-range finding and tolerability studies before embarking on larger efficacy trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|2145152-06-1|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Note: Western Blot Protocol for Detecting pBTK Inhibition by Btk-IN-5
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory activity of Btk-IN-5 on Bruton's tyrosine kinase (BTK) phosphorylation in a cell-based assay using Western blotting.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR engagement, BTK is recruited to the plasma membrane where it is phosphorylated and activated.[5][6] This activation involves phosphorylation at two key sites: Tyrosine 551 (Y551) in the activation loop by Src-family kinases, followed by autophosphorylation at Tyrosine 223 (Y223) within the SH3 domain, which is necessary for full enzymatic activity.[7][8] Activated BTK then phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2), leading to signaling cascades that promote cell proliferation, survival, and differentiation.[3][4]
Given its central role, BTK has become a major therapeutic target for B-cell malignancies and autoimmune diseases.[1][4] Small molecule inhibitors, such as this compound, are designed to block BTK activity. This protocol details a Western blot-based method to quantify the inhibition of BTK phosphorylation at its key activation sites following treatment with this compound.
Signaling Pathway and Experimental Workflow
Experimental Protocol
This protocol is optimized for detecting phosphorylated proteins. Key considerations include the use of phosphatase inhibitors to preserve phosphorylation states and BSA for blocking to prevent non-specific binding from phosphoproteins found in milk.[9]
Materials and Reagents
-
Cell Line: Human Burkitt's lymphoma cell line (e.g., Ramos, Daudi).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Stimulant: Anti-human IgM antibody.[10]
-
Buffers:
-
Antibodies:
-
Primary: Rabbit anti-pBTK (Y551), Rabbit anti-pBTK (Y223), Mouse anti-Total BTK.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Reagents for Electrophoresis and Transfer:
-
Protein Assay Kit (e.g., BCA).
-
4x Laemmli Sample Buffer.
-
Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer Buffer.
-
-
Detection: Enhanced Chemiluminescence (ECL) detection reagent.
Cell Culture and Treatment
-
Culture Ramos cells in T75 flasks until they reach a density of approximately 1 x 10⁶ cells/mL.
-
Seed cells in 6-well plates at a density of 2 x 10⁶ cells/well in 2 mL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 2 to 24 hours).
-
Prior to harvesting, stimulate the cells with anti-human IgM (e.g., 12 µg/mL) for 2-10 minutes to induce robust BTK phosphorylation.[10] Include an unstimulated, untreated control well.
Lysate Preparation
-
Transfer the cell suspension from each well to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[13]
-
Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each cell pellet.
-
Vortex briefly and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer.
-
To 30 µg of protein, add Laemmli sample buffer to a 1x final concentration.
-
Denature the samples by heating at 95°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Load 30 µg of each protein sample into the wells of an SDS-PAGE gel.[7]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.[14]
Immunoblotting
-
Wash the membrane briefly with TBST to remove Ponceau S stain.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibody (e.g., anti-pBTK Y551 or Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Strip the membrane (if necessary) and re-probe for Total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.[7][11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Calculate the ratio of pBTK to Total BTK for each sample. Plot the pBTK/Total BTK ratio against the concentration of this compound to determine the inhibitory effect.
Quantitative Data Summary
The following table provides recommended starting points for the quantitative parameters in this protocol. Optimization may be required depending on the specific cell line and antibodies used.
| Parameter | Recommended Value / Range | Notes |
| Cell Seeding Density | 2 x 10⁶ cells/well (6-well plate) | Ensure cells are in the logarithmic growth phase. |
| This compound Concentration | 0.1 nM - 10 µM (Dose-response) | Perform a dose-response curve to determine IC₅₀. |
| This compound Treatment Time | 2 - 24 hours | A time-course experiment is recommended to find the optimal incubation time. |
| Stimulation (anti-IgM) | 10-15 µg/mL for 2-10 minutes | Induces a strong, detectable pBTK signal.[10] |
| Protein Loading per Lane | 30 - 50 µg | Ensures sufficient protein for detection of low-abundance phosphoproteins.[7] |
| Primary Antibody: pBTK | 1:1000 (in 5% BSA/TBST) | Follow manufacturer's datasheet; overnight incubation at 4°C is recommended.[2] |
| Primary Antibody: Total BTK | 1:1000 (in 5% BSA/TBST) | Used for normalization.[7] |
| Secondary Antibody | 1:2000 - 1:5000 (in 5% BSA/TBST) | Dilution depends on antibody quality and signal strength. |
| Blocking Step | 1 hour at room temperature | Use 5% BSA in TBST; avoid milk to reduce background.[12] |
| Wash Steps | 3 x 10 minutes in TBST | Thorough washing is crucial to minimize non-specific signals.[14] |
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. 2.4. Western blot analysis [bio-protocol.org]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Btk (Tyr551) (E5Y6N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Btk-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK inhibitors, such as Btk-IN-5, are small molecules designed to block the kinase activity of BTK, thereby attenuating B-cell activation.
Flow cytometry is a powerful technique for the single-cell analysis of B-cell activation status. By using fluorescently labeled antibodies against specific cell surface and intracellular markers, researchers can identify B-cell populations and quantify changes in activation markers in response to stimuli and therapeutic agents like this compound. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on B-cell activation using flow cytometry.
Principle of the Assay
This protocol describes the in vitro stimulation of primary human B-cells and the subsequent analysis of activation markers by flow cytometry. B-cells are first isolated from peripheral blood mononuclear cells (PBMCs) and then pre-treated with varying concentrations of this compound. The cells are then stimulated to induce activation. The extent of activation is quantified by measuring the expression of cell surface markers (e.g., CD69, CD86) and the phosphorylation of intracellular BTK (pBTK). A reduction in the expression of these markers in the presence of this compound indicates its inhibitory activity.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of B-cell activation markers following treatment with a representative BTK inhibitor. The data illustrates a dose-dependent inhibition of B-cell activation.
Table 1: Effect of BTK Inhibitor on the Expression of B-cell Surface Activation Markers
| Treatment Group | Concentration | % CD69+ of CD19+ B-cells (Mean ± SD) | % CD86+ of CD19+ B-cells (Mean ± SD) |
| Unstimulated Control | - | 5.2 ± 1.5 | 8.1 ± 2.3 |
| Stimulated Control (e.g., anti-IgM) | - | 75.8 ± 8.2 | 68.4 ± 7.5 |
| This compound | 1 nM | 62.1 ± 7.1 | 55.3 ± 6.8 |
| This compound | 10 nM | 45.3 ± 5.9 | 39.8 ± 5.1 |
| This compound | 100 nM | 21.7 ± 4.3 | 18.2 ± 3.9 |
| This compound | 1 µM | 10.5 ± 2.8 | 11.5 ± 3.1 |
Data is representative and compiled from studies on various BTK inhibitors.[3][4]
Table 2: Effect of BTK Inhibitor on Intracellular BTK Phosphorylation (pBTK)
| Treatment Group | Concentration | pBTK (Y551) MFI (Mean ± SD) | % Inhibition of pBTK |
| Unstimulated Control | - | 150 ± 35 | - |
| Stimulated Control (e.g., anti-IgM) | - | 1850 ± 210 | 0% |
| This compound | 1 nM | 1480 ± 180 | 22% |
| This compound | 10 nM | 975 ± 115 | 51% |
| This compound | 100 nM | 450 ± 65 | 82% |
| This compound | 1 µM | 200 ± 45 | 97% |
MFI: Mean Fluorescence Intensity. Data is representative and based on studies of BTK inhibitors.[5]
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood collected in heparinized tubes 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
Protocol 2: B-cell Activation and Inhibition with this compound
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^6 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare the B-cell stimulus (e.g., 10 µg/mL of F(ab')2 anti-human IgM).
-
Add the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for surface markers, 5-15 minutes for pBTK).
Protocol 3: Flow Cytometry Staining for Surface Markers
-
Harvest the cells from the 96-well plate into FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Prepare a cocktail of fluorescently labeled antibodies (e.g., anti-CD19, anti-CD69, anti-CD86) in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
Protocol 4: Intracellular Staining for Phosphorylated BTK (pBTK)
-
Following stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in ice-cold 90% methanol and incubating on ice for 30 minutes.[6]
-
Wash the cells twice with FACS buffer.
-
Stain for surface markers (e.g., anti-CD19) as described in Protocol 3.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail containing the anti-pBTK (e.g., pY551) antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
Visualizations
Caption: BTK Signaling Pathway in B-Cell Activation.
Caption: Experimental Workflow for B-cell Activation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abstract 456 Monitoring B cell activation by flow cytometric detection of phosphorylated Brutonâs Tyrosine Kinase (BTK) [dgk.org]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Potential of Covalent BTK Inhibitors in Combination Cancer Therapies
Note: Due to the limited availability of specific data for Btk-IN-5 in combination cancer therapy, this document utilizes the first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib , as a representative compound to detail experimental protocols and potential synergistic applications. The principles and methodologies described herein are broadly applicable to the preclinical and clinical investigation of novel covalent BTK inhibitors like this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells. Covalent BTK inhibitors, such as ibrutinib, function by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This mechanism has proven highly effective in the treatment of various B-cell malignancies. However, monotherapy can be limited by the development of resistance and may not achieve deep, durable remissions in all patients.
Combining covalent BTK inhibitors with other anti-cancer agents that have complementary mechanisms of action is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce treatment duration. This document provides an overview of the scientific rationale, quantitative data from key studies, and detailed experimental protocols for investigating the combination of a covalent BTK inhibitor with other cancer therapies.
Data Presentation: Efficacy of Ibrutinib Combination Therapies
The following tables summarize clinical trial data for ibrutinib in combination with the BCL-2 inhibitor venetoclax in Mantle Cell Lymphoma (MCL) and with the chemoimmunotherapy regimen of bendamustine and rituximab (BR) in Chronic Lymphocytic Leukemia (CLL).
Table 1: Ibrutinib and Venetoclax in Relapsed/Refractory Mantle Cell Lymphoma
| Clinical Trial | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| SYMPATICO (Phase III) [1] | Ibrutinib + Venetoclax | 134 | 82% | 54% | 31.9 months |
| Ibrutinib + Placebo | 133 | 74% | 32% | 22.1 months | |
| AIM (Phase II) [2] | Ibrutinib + Venetoclax | 24 | 71% | 63% (at week 16) | Not Reported |
Table 2: Ibrutinib and Bendamustine/Rituximab (BR) in Relapsed/Refractory Chronic Lymphocytic Leukemia
| Clinical Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | PFS Rate at 18 months | Overall Response Rate (ORR) |
| HELIOS (Phase III) [3] | Ibrutinib + BR | 289 | Not Reached | 79% | 82.7% |
| Placebo + BR | 289 | 13.3 months | 24% | 67.8% |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental procedures are crucial for understanding the rationale and methodology of combination therapies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of a covalent BTK inhibitor in combination with other cancer therapies, based on published preclinical and clinical study designs.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a covalent BTK inhibitor and a combination agent, and to assess for synergistic, additive, or antagonistic effects on cell viability in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., TMD8 for ABC-DLBCL, OCI-LY10 for GCB-DLBCL)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Covalent BTK inhibitor (e.g., ibrutinib)
-
Combination agent (e.g., venetoclax)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain lymphoma cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in 50 µL of medium in a 96-well plate.
-
Drug Preparation: Prepare a dose-response matrix of the BTK inhibitor and the combination agent. For example, for ibrutinib and venetoclax, a 7x7 matrix can be prepared with concentrations ranging from 1 nM to 10 µM for ibrutinib and 1 nM to 10 µM for venetoclax.
-
Treatment: Add 50 µL of the drug solutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone using a non-linear regression model.
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or the Loewe additivity model. A synergy score greater than 1 typically indicates a synergistic interaction.
-
Protocol 2: In Vitro Apoptosis Assay
This protocol measures the induction of apoptosis in lymphoma cells following treatment with a covalent BTK inhibitor and a combination agent.
Materials:
-
Lymphoma cell lines
-
Culture medium and supplements
-
Covalent BTK inhibitor
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and treat with the BTK inhibitor, combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the combination treatment to single-agent treatments and the control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of a covalent BTK inhibitor in combination with another anti-cancer agent in a mouse xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., CB17-SCID)
-
Lymphoma cell line (e.g., TMD8)
-
Matrigel
-
Covalent BTK inhibitor (formulated for oral gavage)
-
Combination agent (formulated for appropriate administration route)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 10 million TMD8 cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: BTK inhibitor (e.g., ibrutinib at 12 mg/kg, daily oral gavage)
-
Group 3: Combination agent (e.g., venetoclax at 40 mg/kg, daily oral gavage)
-
Group 4: BTK inhibitor + Combination agent
-
-
Treatment Administration: Administer the treatments daily for a specified period (e.g., 21-28 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
If applicable, perform a survival analysis using the Kaplan-Meier method.
-
Conclusion
The combination of covalent BTK inhibitors with other targeted therapies or chemoimmunotherapy represents a powerful strategy to improve outcomes for patients with B-cell malignancies. The protocols and data presented here, using ibrutinib as a representative agent, provide a framework for the preclinical and clinical evaluation of novel covalent BTK inhibitors like this compound. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations, elucidate mechanisms of action, and guide the design of future clinical trials aimed at delivering more effective and durable cancer therapies.
References
- 1. hematology.org [hematology.org]
- 2. Combination ibrutinib (Ibr) and venetoclax (Ven) for the treatment of mantle cell lymphoma (MCL): Primary endpoint assessment of the phase 2 AIM study. - ASCO [asco.org]
- 3. Ibrutinib combined with bendamustine and rituximab compared with placebo, bendamustine, and rituximab for previously treated chronic lymphocytic leukaemia or small lymphocytic lymphoma (HELIOS): a randomised, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Based Target Validation of Bruton's Tyrosine Kinase (BTK) using a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2][3][4][5]
CRISPR-Cas9 gene editing technology provides a powerful tool for target validation by enabling the precise knockout of a gene of interest. By comparing the phenotypic effects of a small molecule inhibitor to the genetic knockout of its putative target, researchers can confirm the inhibitor's on-target activity and validate the therapeutic hypothesis.
This document provides detailed application notes and protocols for the use of a covalent BTK inhibitor in CRISPR-based target validation studies. While "Btk-IN-5" is a designated covalent BTK inhibitor, publicly available data on its specific biological activity is limited.[6][7][8][9][10][11] Therefore, for the purpose of providing representative data and detailed experimental procedures, this document will refer to well-characterized covalent BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib as examples.
Data Presentation: Efficacy of Covalent BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative covalent BTK inhibitors across various cancer cell lines, demonstrating their potent anti-proliferative activity.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ibrutinib | BT474 | Breast Cancer | 9.94 | [6] |
| Ibrutinib | SKBR3 | Breast Cancer | 8.89 | [6] |
| Zanubrutinib | REC-1 | Mantle Cell Lymphoma | 0.9 | [7] |
| Zanubrutinib | TMD8 | Diffuse Large B-cell Lymphoma | 0.4 | [7] |
| Zanubrutinib | OCI-Ly-10 | Diffuse Large B-cell Lymphoma | 1.5 | [7] |
| Acalabrutinib | BTK-expressing cells | N/A | 3 | [1] |
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
Experimental Workflow for Target Validation
This diagram outlines the workflow to validate that the cytotoxic effects of a BTK inhibitor are mediated through its specific inhibition of BTK.
Caption: Experimental workflow for BTK target validation using CRISPR-Cas9 and a BTK inhibitor.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of BTK
This protocol provides a general framework for generating BTK knockout cell lines. Optimization will be required for specific cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, REC-1)
-
Lentiviral vector containing Cas9 and a puromycin resistance gene
-
Lentiviral vector expressing a single guide RNA (sgRNA) targeting BTK
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
-
T7 Endonuclease I
Procedure:
-
sgRNA Design: Design and clone at least two sgRNAs targeting an early exon of the BTK gene to maximize the probability of generating a loss-of-function mutation.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9-puro lentiviral vector, the BTK-sgRNA lentiviral vector, and packaging plasmids. Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target B-cell lymphoma cell line with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain selection for 7-10 days until a resistant population emerges.
-
Verification of Knockout:
-
Genomic DNA Analysis: Isolate genomic DNA from the puromycin-resistant cell pool. Amplify the region of the BTK gene targeted by the sgRNA using PCR. Perform a T7 Endonuclease I assay to detect insertions and deletions (indels).
-
Single-Cell Cloning: Isolate single cells from the knockout pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Screening: Expand single-cell clones and screen for BTK knockout by Western blot analysis (see Protocol 3).
-
Sequence Verification: For confirmed knockout clones, sequence the PCR product of the targeted genomic region to identify the specific indel mutations.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Wild-type (WT) and BTK knockout (KO) cells
-
BTK inhibitor (e.g., Ibrutinib)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed WT and BTK KO cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Inhibitor Treatment: Prepare a serial dilution of the BTK inhibitor. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration and determine the IC50 value for the WT cells.
Expected Outcome: The WT cells should show a dose-dependent decrease in viability upon treatment with the BTK inhibitor. In contrast, the BTK KO cells should be significantly less sensitive to the inhibitor, demonstrating that the inhibitor's cytotoxic effect is primarily mediated through BTK.
Western Blot Analysis for BTK Phosphorylation
This protocol is for assessing the on-target effect of the BTK inhibitor by measuring the phosphorylation of BTK.
Materials:
-
WT and BTK KO cells
-
BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-total BTK
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat WT cells with the BTK inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-BTK, anti-total BTK, and anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Expected Outcome: In WT cells, the BTK inhibitor should lead to a dose-dependent decrease in the level of phosphorylated BTK (p-BTK), while the total BTK levels remain unchanged. The BTK KO cells should show no detectable total or phosphorylated BTK, confirming the knockout. GAPDH should be consistent across all lanes as a loading control. This result confirms that the inhibitor engages its target and inhibits its kinase activity.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. labshake.com [labshake.com]
- 9. This compound|CAS 2145152-06-1|DC Chemicals [dcchemicals.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. eiechemicals.com [eiechemicals.com]
Application Notes and Protocols: Immunohistochemistry Staining for BTK in Btk-IN-5 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Bruton's tyrosine kinase (BTK) in formalin-fixed paraffin-embedded (FFPE) tissues, with specific considerations for tissues treated with the irreversible BTK inhibitor, Btk-IN-5.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][2] this compound is a potent and irreversible inhibitor of BTK that covalently binds to the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[4] Immunohistochemistry (IHC) is a valuable technique to visualize the expression and localization of BTK protein within the cellular context of tissues, and to assess the pharmacodynamic effects of BTK inhibitors like this compound.
Principle of the Assay
This protocol describes the detection of total BTK protein in FFPE tissue sections using a specific primary antibody. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the antigenic epitopes. The primary antibody binds to the BTK protein, and a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used for detection. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody complex, which can be visualized under a microscope. By comparing the staining intensity and distribution in treated versus untreated tissues, researchers can infer the impact of this compound on BTK expression and potentially its activity, as inhibition of phosphorylation is a downstream effect.
Data Presentation: Expected Effects of this compound on BTK Staining
The following table summarizes the anticipated changes in IHC staining for total BTK and phosphorylated BTK (pBTK) in tissues treated with this compound compared to untreated controls. While this compound is not expected to alter the total BTK protein levels, it should significantly reduce the levels of autophosphorylated BTK at tyrosine 223 (Y223), a marker of BTK activation.
| Target Protein | Treatment Group | Expected Staining Intensity | Expected Cellular Localization | Notes |
| Total BTK | Untreated Control | High | Cytoplasmic and/or membranous | Reflects the baseline expression of the BTK protein. |
| This compound Treated | High | Cytoplasmic and/or membranous | This compound inhibits activity, not necessarily expression levels. Total BTK levels are expected to be comparable to untreated controls.[5] | |
| Phospho-BTK (Y223) | Untreated Control | Moderate to High | Cytoplasmic and/or membranous | Indicates active BTK signaling. |
| This compound Treated | Low to Negative | - | Irreversible binding of this compound prevents BTK autophosphorylation, a key step in its activation.[6] |
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: BTK signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for BTK staining.
References
- 1. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of bruton tyrosine kinase (BTK) and targeted therapies - MedCrave online [medcraveonline.com]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Btk-IN-5 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-5. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly inactivates the enzyme, thereby blocking downstream signaling.[4] This mechanism makes it a valuable tool for studying the role of BTK in various physiological and pathological processes, including inflammation and B-cell malignancies.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to two years. Once dissolved in a solvent such as DMSO, the stock solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[2] To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: The available safety data sheet for this compound indicates that there is no data on its water solubility, which typically suggests poor aqueous solubility.[6] Based on the properties of other similar BTK inhibitors, it is expected to be sparingly soluble or insoluble in aqueous buffers like PBS.[5][7][8] For most applications, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution, which can then be further diluted in aqueous media.[7]
Troubleshooting Guide: Solubility and Precipitation
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: While specific solubility data for this compound is limited, data from structurally similar BTK inhibitors can provide guidance. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of BTK inhibitors.[5][8] For some related compounds, ethanol and dimethylformamide (DMF) have also been used.[7][8] It is crucial to use high-quality, anhydrous (fresh) DMSO, as moisture absorption can significantly reduce the solubility of the compound.[5][8]
Quantitative Solubility Data for Similar BTK Inhibitors
| Compound | DMSO | Ethanol | Water/Aqueous Buffer |
| Btk inhibitor 2 | 86 mg/mL (199.3 mM) | 9 mg/mL | Insoluble |
| BTK IN-1 | 77 mg/mL (200.07 mM) | Insoluble | Insoluble |
| Branebrutinib | ~30 mg/mL | ~1 mg/mL | Sparingly soluble (~0.2 mg/mL in 1:4 DMSO:PBS) |
This table presents data for similar BTK inhibitors to guide solvent selection. It is recommended to perform small-scale solubility tests for this compound.
Q5: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous cell culture medium or buffer. What can I do?
A5: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous solution. Here are several troubleshooting steps you can take:
-
Vortexing and Sonication: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously. If precipitation persists, sonicating the solution for a few minutes can help redissolve the compound.[9]
-
Gentle Warming: Warming the solution in a 37°C water bath for a short period while vortexing or sonicating can also aid in dissolution.[9]
-
Intermediate Dilution: Instead of diluting the concentrated DMSO stock directly into the final volume of aqueous media, try making an intermediate dilution in your buffer or media. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.1% for cell-based assays) to minimize solvent-induced artifacts and toxicity.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Formulation of this compound for In Vivo Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in animal models. This protocol is based on formulations used for other BTK inhibitors.[5][8]
Materials:
-
This compound powder
-
DMSO
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
Methodology:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until fully dissolved. This may take several hours.
-
Weigh the required amount of this compound for the desired dosage.
-
Create a paste by adding a small amount of the 0.5% CMC-Na solution to the this compound powder and mixing thoroughly.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing or homogenizing to form a uniform suspension.
-
For compounds with very poor solubility, a co-solvent system may be necessary. An alternative formulation involves first dissolving the compound in a minimal amount of DMSO, and then suspending this solution in a vehicle such as 0.5% CMC-Na or a mixture of PEG300 and sterile water. A reported vehicle for a poorly soluble compound was 50% DMSO, 40% PEG300, and 10% ethanol.[11]
-
Ensure the final formulation is a homogenous suspension before administration. Mix well before drawing each dose.
Visualizations
Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the central role of BTK and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing precipitation upon dilution of a DMSO stock solution into an aqueous medium.
Logical Relationship Diagram
Caption: Logical relationship of strategies to overcome this compound solubility issues, starting with solvent selection and employing enhancement techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|2145152-06-1|MSDS [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BTK-IN-24 | BTK Inhibitor | 1370466-81-1 | Targetmol [targetmol.com]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Btk-IN-5 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Btk-IN-5, a potent Bruton's tyrosine kinase (BTK) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker than expected inhibition of BTK activity in cell-based assays. | 1. Compound Instability: this compound may be unstable in your specific cell culture medium or experimental conditions (e.g., prolonged incubation, light exposure). 2. Cell Permeability: The compound may have poor permeability into the specific cell line being used. 3. High Cell Density: A high density of cells can lead to increased metabolism or binding of the compound, reducing its effective concentration. 4. Serum Protein Binding: Components in the fetal bovine serum (FBS) or other serum supplements can bind to the inhibitor, reducing its free concentration. | 1. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Minimize exposure of the compound to light. 2. Verify compound uptake, for example, by using a fluorescently labeled analog if available, or by measuring downstream target engagement (e.g., phospho-BTK levels) at various time points. 3. Optimize cell seeding density to ensure a consistent and appropriate cell number for the assay. 4. Test the effect of reduced serum concentrations on inhibitor potency. If serum is required, ensure consistent serum batches are used. |
| Observed off-target effects or unexpected cellular phenotypes. | 1. Inhibition of Other Kinases: this compound may inhibit other kinases with structural similarity to BTK, leading to unintended biological consequences. 2. Compound Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to BTK inhibition. | 1. Refer to the illustrative off-target profile table below to identify potential off-target kinases. Validate off-target effects by testing the inhibitor against purified kinases in biochemical assays or by using cell lines with known dependencies on those kinases. 2. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration range where the compound is not cytotoxic. Use concentrations below the toxic threshold for your experiments. |
| Variability between experimental replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or other reagents. 2. Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can affect their response to inhibitors. 3. Inconsistent Incubation Times: Variations in the duration of inhibitor treatment. | 1. Use calibrated pipettes and ensure proper pipetting technique. For potent compounds, perform serial dilutions carefully. 2. Maintain a consistent cell culture practice. Use cells within a defined low passage number range and regularly check for viability and morphology. 3. Standardize all incubation times precisely using a timer. |
| Difficulty dissolving this compound. | Poor Solubility: The compound may have limited solubility in aqueous solutions. | This compound is typically soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples, including vehicle controls. |
Illustrative Off-Target Profile of a BTK Inhibitor
While a specific kinome scan for this compound is not publicly available, the following table provides an illustrative example of an off-target profile for a typical covalent BTK inhibitor, showcasing potential off-target kinases and their respective IC50 values. Researchers should perform their own selectivity profiling for this compound.
| Target Kinase | IC50 (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| BTK | <10 | Tec | On-target activity |
| ITK | 10 - 50 | Tec | Effects on T-cell signaling |
| TEC | 10 - 100 | Tec | Modulation of Tec family kinase signaling |
| EGFR | 50 - 200 | RTK | Potential for skin rash and diarrhea |
| ERBB2 (HER2) | 100 - 500 | RTK | Effects on ErbB family signaling |
| BLK | 50 - 250 | Src | Involvement in B-cell signaling |
| LYN | 100 - 1000 | Src | Regulation of B-cell activation |
| SRC | 200 - 1500 | Src | Broad effects on cell growth and survival |
Note: This data is for illustrative purposes only and does not represent the actual off-target profile of this compound.
Experimental Protocols
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against BTK or other kinases in a biochemical assay format.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 2 µL of recombinant BTK enzyme diluted in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., containing poly(Glu, Tyr) and ATP at their final desired concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Assessing Off-Target Effects in a Cell Line
Caption: Workflow for evaluating the off-target effects of this compound in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Btk-IN-1, an analog of SNS062, is a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of less than 100 nM. It is presumed to be a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, thereby blocking its kinase activity. This prevents the downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1]
Q2: What are the known off-targets of BTK inhibitors in general?
A2: Many first-generation BTK inhibitors, such as ibrutinib, are known to have off-target activity against other kinases, including those in the Tec and Src families (e.g., ITK, TEC, SRC, LYN) and receptor tyrosine kinases like EGFR.[1] This lack of complete selectivity can lead to side effects but may also contribute to the therapeutic efficacy in some contexts. Second-generation BTK inhibitors have been developed with improved selectivity to minimize these off-target effects.[1]
Q3: How can I determine the on-target versus off-target effects of this compound in my cell line?
A3: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use a structurally distinct BTK inhibitor: Compare the phenotype induced by this compound with that of another BTK inhibitor with a different chemical scaffold. A consistent phenotype suggests an on-target effect.
-
Rescue experiments: If possible, express a drug-resistant mutant of BTK (e.g., C481S for covalent inhibitors) in your cells. If the phenotype is rescued, it is likely an on-target effect.
-
Knockdown/Knockout of BTK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression. If the phenotype of BTK knockdown/knockout mimics the effect of this compound, it confirms an on-target mechanism.
-
Direct measurement of target engagement: Utilize techniques like NanoBRET™ to quantify the binding of the inhibitor to BTK and potential off-targets within living cells.
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Based on its reported biochemical potency (IC50 < 100 nM), you would expect to see cellular effects in the nanomolar range.[2] Always include a vehicle control (e.g., DMSO) at the same final concentration as in your treated samples.
Q5: How does BTK signaling contribute to B-cell malignancies?
A5: BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled proliferation and survival of the cancer cells. BTK acts as a key signaling node in this pathway, and its inhibition effectively blocks these pro-survival signals, leading to apoptosis and a reduction in tumor cell growth.[4][5]
BTK Signaling Pathway and Potential Off-Targets
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound on BTK and potential off-target kinases.
References
Technical Support Center: Btk Inhibitor IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of the half-maximal inhibitory concentration (IC50) of Bruton's tyrosine kinase (Btk) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general concentration range I should use for a novel Btk inhibitor in an initial IC50 experiment?
For a novel Btk inhibitor with unknown potency, it is recommended to start with a wide concentration range, typically from 1 nM to 100 µM, using a serial dilution. This broad range helps in identifying the inhibitory potential of the compound. Subsequent experiments can then narrow down the concentration range around the estimated IC50 value for more precise determination.
Q2: How does the ATP concentration in my assay affect the IC50 value of my Btk inhibitor?
The concentration of ATP can significantly influence the IC50 value, especially for ATP-competitive inhibitors.[1] A high ATP concentration will require a higher concentration of a competitive inhibitor to achieve 50% inhibition, thus leading to a higher apparent IC50 value. For reproducible and comparable results, it is crucial to use a consistent and reported ATP concentration, ideally at or near the Michaelis constant (Km) for ATP of the Btk enzyme.
Q3: My IC50 value for the same Btk inhibitor varies between different experiments. What could be the cause?
Variability in IC50 values can arise from several factors:
-
Assay conditions: Differences in incubation time, temperature, ATP concentration, and substrate concentration can all affect the outcome.[1]
-
Cell-based vs. biochemical assays: Cell-based assays introduce complexities like cell permeability and off-target effects, which can lead to different IC50 values compared to a purified enzyme (biochemical) assay.
-
Reagent stability: Degradation of the inhibitor, enzyme, or other reagents can lead to inconsistent results.
-
Cell health and passage number: In cell-based assays, the health, confluency, and passage number of the cells can impact their response to the inhibitor.
Q4: What is the difference between IC50 and Ki, and which one should I determine?
IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is an operational parameter that is dependent on the assay conditions. Ki, the inhibition constant, is a measure of the intrinsic binding affinity of the inhibitor to the enzyme. While IC50 is useful for a quick comparison of inhibitor potency under identical conditions, Ki is a more fundamental and comparable value across different studies. The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed even at high inhibitor concentrations. | 1. Inactive inhibitor compound.2. Incorrect assay setup (e.g., wrong buffer, inactive enzyme).3. Inhibitor is not cell-permeable (for cell-based assays).4. The inhibitor is not effective against Btk. | 1. Verify the identity and purity of the inhibitor. Prepare fresh stock solutions.2. Include a known Btk inhibitor as a positive control to validate the assay.3. For cell-based assays, consider using a biochemical assay first to confirm direct enzyme inhibition.4. Re-evaluate the inhibitor's mechanism of action. |
| High variability between replicate wells. | 1. Pipetting errors.2. Inconsistent cell seeding density.3. Edge effects in the microplate.4. Compound precipitation at high concentrations. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure a homogenous cell suspension before seeding.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Visually inspect wells for precipitation. If observed, consider using a different solvent or lowering the highest concentration. |
| Steep or shallow dose-response curve. | 1. A steep curve might indicate positive cooperativity or an irreversible inhibitor.2. A shallow curve could suggest negative cooperativity, off-target effects, or issues with inhibitor solubility. | 1. For suspected irreversible inhibitors, perform time-dependent IC50 assays.2. Check for compound solubility and potential off-target effects. Ensure the assay is run under initial velocity conditions. |
| Inconsistent results with a known irreversible Btk inhibitor. | 1. Incubation time is too short.2. Pre-incubation step is missing or inconsistent. | 1. For irreversible inhibitors, the IC50 value is time-dependent. Increase the incubation time to allow for the covalent bond to form.2. A pre-incubation of the enzyme and inhibitor before adding the substrate is often necessary to determine the potency of irreversible inhibitors accurately. |
Experimental Protocols
Protocol 1: Biochemical Btk IC50 Determination using an ADP-Glo™ Kinase Assay
This protocol outlines a general procedure for determining the IC50 of a Btk inhibitor in a biochemical assay format.
Materials:
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Recombinant human Btk enzyme
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Btk substrate (e.g., a generic tyrosine kinase substrate peptide)
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ATP
-
Btk inhibitor (e.g., Btk-IN-5)
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ADP-Glo™ Kinase Assay kit
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Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the Btk inhibitor in DMSO. A common starting range is 100 µM to 1 nM. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Btk enzyme solution (concentration optimized for the assay).
-
Add 2 µL of a mixture of the Btk substrate and ATP (at a final concentration typically near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
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Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
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Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Btk IC50 Determination using an MTT Assay
This protocol describes a general method for assessing the effect of a Btk inhibitor on the viability of a B-cell lymphoma cell line.
Materials:
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B-cell lymphoma cell line (e.g., Ramos, TMD8)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Btk inhibitor
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours.[2]
-
Inhibitor Treatment: Prepare a serial dilution of the Btk inhibitor in the cell culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example of Biochemical IC50 Data for a Btk Inhibitor
| Inhibitor Concentration (nM) | % Btk Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 48.9 ± 3.9 |
| 100 | 25.6 ± 2.5 |
| 500 | 5.2 ± 1.1 |
| 1000 | 1.8 ± 0.5 |
Table 2: Example of Cell-Based IC50 Data for a Btk Inhibitor on Ramos Cells
| Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 6.5 |
| 0.1 | 92.1 ± 5.9 |
| 0.5 | 68.4 ± 7.2 |
| 1 | 49.5 ± 4.3 |
| 5 | 15.8 ± 2.1 |
| 10 | 3.2 ± 0.8 |
| 50 | 1.1 ± 0.3 |
Visualizations
Caption: Btk Signaling Pathway and Point of Inhibition.
Caption: General Workflow for IC50 Determination.
References
Btk-IN-5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Btk-IN-5, a covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a covalent inhibitor, it forms a permanent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inactivation.[4] This prevents downstream signaling pathways that are crucial for the proliferation, survival, and activation of B-cells.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage information, please refer to the table below.
Q3: How should I reconstitute this compound?
A3: this compound is typically reconstituted in dimethyl sulfoxide (DMSO). For a general reconstitution protocol, please see the "Experimental Protocols" section. Always use fresh, anhydrous DMSO to avoid degradation of the compound.
Q4: What are the common off-target effects of covalent BTK inhibitors?
A4: While this compound is designed to be a specific BTK inhibitor, covalent inhibitors can sometimes react with other kinases that have a similarly accessible cysteine residue. Off-target effects can also be non-covalent. It is important to include appropriate controls in your experiments to assess the specificity of the observed effects.
Stability and Storage Conditions
Proper storage and handling are critical for ensuring the long-term stability and performance of this compound. Below is a summary of the recommended conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Short-term | Not recommended for long-term storage. | |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Below are general protocols for the reconstitution and use of this compound in cell-based assays. These should be adapted based on your specific experimental needs.
Reconstitution of this compound
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Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
General Cell-Based Assay Protocol
-
Cell Seeding : Seed cells in an appropriate culture plate at the desired density and allow them to adhere or stabilize overnight.
-
Compound Dilution : Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation : Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Assay : Perform the desired downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo), Western blot for BTK pathway proteins (e.g., p-BTK, p-PLCγ2), or flow cytometry for apoptosis markers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - Low solubility in aqueous solutions.- High final concentration. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions for each experiment.- Consider using a different solvent system if compatible with your assay. |
| Inconsistent or No Activity | - Compound degradation due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Incorrect concentration calculation. | - Store the compound as recommended in the stability table.- Aliquot the stock solution to minimize freeze-thaw cycles.- Double-check all calculations and dilutions. |
| High Background or Off-Target Effects | - Non-specific binding.- High compound concentration. | - Perform a dose-response curve to determine the optimal concentration.- Include appropriate negative controls (e.g., a non-covalent analog if available).- Use pathway-specific readouts to confirm on-target effects. |
| Cell Toxicity in Vehicle Control | - High DMSO concentration. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).- Maintain a consistent DMSO concentration across all experimental conditions. |
Visualizations
BTK Signaling Pathway
Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Recommended Experimental Workflow
Caption: A logical workflow for the preparation and experimental use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. BTK: a two-faced effector in cancer and tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Btk-IN-5 In Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Btk-IN-5 in in vivo efficacy experiments. The information is tailored for scientists and drug development professionals working to assess the therapeutic potential of this covalent Bruton's tyrosine kinase (Btk) inhibitor.
Btk Signaling Pathway
Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[1][2] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, NF-κB, and MAPK pathways.[3] These pathways are crucial for B-cell proliferation, survival, differentiation, and cytokine production.[2][3] In various B-cell malignancies, this pathway is often constitutively active, promoting cancer cell growth and survival.[2] this compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the ATP-binding pocket of Btk, thereby blocking its kinase activity.[3]
Caption: Btk signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo efficacy experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy (No Tumor Growth Inhibition) | Inadequate Dosing: The dose of this compound may be too low to achieve sufficient target engagement. | - Conduct a dose-response study to determine the optimal therapeutic dose. - Review literature for typical dose ranges of other covalent Btk inhibitors with similar potency. |
| Poor Bioavailability: The formulation may not be optimal for oral absorption. | - Test different vehicle formulations. Common vehicles for poorly soluble compounds include solutions with DMSO, PEG300, Tween 80, and carboxymethylcellulose (CMC). - Ensure the formulation is a stable and homogenous suspension or solution prior to administration. | |
| Compound Instability: this compound may be degrading in the formulation. | - Prepare fresh formulations for each dosing. - Store stock solutions and formulations under recommended conditions (e.g., protected from light, at the appropriate temperature). | |
| Incorrect Dosing Procedure: Improper oral gavage technique can lead to inaccurate dosing or aspiration. | - Ensure personnel are properly trained in oral gavage techniques for mice. - Verify the correct volume is being administered based on the animal's body weight. | |
| Tumor Model Resistance: The chosen xenograft model may not be dependent on the Btk signaling pathway. | - Confirm Btk expression and pathway activity in the selected cancer cell line in vitro before starting in vivo studies. - Consider using a different tumor model known to be sensitive to Btk inhibition. | |
| High Variability in Tumor Growth | Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to different tumor growth rates. | - Standardize the tumor cell implantation procedure, including cell number, injection volume, and anatomical location. - Exclude mice with tumors that are too small or too large at the start of treatment. |
| Inconsistent Dosing: Variability in the amount of compound administered to each animal. | - Ensure accurate and consistent oral gavage technique for all animals. - Calibrate pipettes and syringes regularly. | |
| Animal Health Issues: Underlying health problems in some animals can affect tumor growth and response to treatment. | - Monitor animal health closely throughout the study for signs of illness. - House animals in a specific pathogen-free (SPF) environment. | |
| Adverse Events (e.g., Weight Loss, Lethargy) | On-Target Toxicity: High doses of this compound may lead to adverse effects due to potent Btk inhibition. | - Reduce the dose of this compound. - Monitor for known on-target effects of Btk inhibition, such as bleeding, as Btk is also involved in platelet function. |
| Off-Target Toxicity: this compound may be inhibiting other kinases, leading to toxicity. | - Review the kinase selectivity profile of this compound if available. - Consider that off-target effects on kinases like EGFR can lead to skin rashes and diarrhea. | |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. - Consider using a more biocompatible vehicle. For example, high concentrations of DMSO can be toxic. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for oral administration in mice?
A1: As this compound is a small molecule that may have low aqueous solubility, a suitable vehicle is required for oral administration. While a specific, validated formulation for this compound has not been published, common approaches for similar compounds include:
-
Suspension in Carboxymethylcellulose (CMC): A common and generally well-tolerated vehicle. A 0.5% to 1% (w/v) solution of CMC in water is often used.
-
Solution/Suspension with Co-solvents: For compounds with very poor solubility, a mixture of solvents may be necessary. A common formulation is a combination of DMSO, PEG300, and Tween 80 in saline or water. It is crucial to first dissolve the compound in a small amount of DMSO and then add the other components sequentially while mixing.
It is highly recommended to perform a small pilot study to assess the solubility, stability, and tolerability of your chosen formulation before commencing a large efficacy study.
Q2: What is a typical starting dose for this compound in a xenograft model?
A2: Without a published in vivo study for this compound, determining an exact starting dose is challenging. However, you can estimate a starting dose based on its in vitro potency (IC50 value) and by reviewing doses used for other covalent Btk inhibitors in similar xenograft models. A dose-finding study is essential to determine the optimal dose that provides efficacy without significant toxicity.
Q3: How can I confirm that this compound is hitting its target in vivo?
A3: Assessing target engagement is crucial to ensure that the observed effects (or lack thereof) are due to the inhibition of Btk. This can be done through pharmacodynamic (PD) studies. A common method involves:
-
Dosing a cohort of tumor-bearing mice with this compound.
-
Collecting tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after dosing.
-
Preparing protein lysates from the collected samples.
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Analyzing the phosphorylation status of Btk (e.g., pBtk at Tyr223) or a downstream substrate like PLCγ2 via Western blot or ELISA. A reduction in phosphorylation indicates target engagement.
Q4: What are the expected off-target effects of this compound?
A4: As a covalent inhibitor targeting a cysteine residue, this compound may have off-target activity against other kinases that also have a cysteine in a similar position in their ATP-binding pocket. While a specific off-target profile for this compound is not publicly available, other covalent Btk inhibitors have been shown to inhibit kinases from the EGFR and Tec families. Off-target inhibition of EGFR can lead to side effects such as skin rash and diarrhea. It is important to monitor for a broad range of clinical signs in your in vivo studies.
Experimental Protocols
General Protocol for a Xenograft Efficacy Study
This protocol provides a general framework. Specific details such as cell line, mouse strain, and this compound dose and formulation should be optimized for your specific experiment.
Caption: General workflow for an in vivo xenograft efficacy study.
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Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., a B-cell lymphoma line with confirmed Btk expression).
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Harvest cells and resuspend in an appropriate medium (e.g., PBS or a mixture with Matrigel).
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Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Randomization:
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Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment daily via oral gavage at the predetermined dose.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach the maximum allowed size, or for a predetermined duration.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Optional: Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pBtk).
-
Protocol for Oral Gavage in Mice
Proper oral gavage technique is essential for accurate dosing and animal welfare.
Caption: Step-by-step workflow for oral gavage in mice.
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize the head.
-
Positioning: Hold the mouse in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advancement: Guide the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw and reposition.
-
Administration: Once the needle is in the correct position, slowly dispense the liquid.
-
Withdrawal and Monitoring: Smoothly remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing.
References
Technical Support Center: Btk-IN-5 and Signaling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Btk-IN-5, a covalent Bruton's tyrosine kinase (BTK) inhibitor, in signaling assays. While specific quantitative data for this compound is not widely available in public literature, this guide addresses common issues encountered with covalent BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is described as a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Covalent inhibitors typically form a permanent bond with a specific amino acid residue in the target protein's active site, in the case of many BTK inhibitors, this is a cysteine residue. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
Q2: I am observing incomplete inhibition of BTK phosphorylation in my Western blot. What could be the reason?
A2: Several factors could contribute to incomplete inhibition. Firstly, ensure that the concentration of this compound and the incubation time are sufficient for complete covalent modification of BTK. Secondly, the stability of the compound in your cell culture media or assay buffer should be considered. Degradation of the inhibitor can lead to reduced efficacy. Finally, high protein turnover in your cellular model might necessitate re-treatment to inhibit newly synthesized BTK. It's also crucial to verify the specificity of your phospho-BTK antibody.
Q3: My in vitro kinase assay shows variable results with this compound. What are the potential causes?
A3: Variability in in vitro kinase assays can arise from several sources. Ensure consistent enzyme and substrate concentrations across experiments. The purity of the recombinant BTK enzyme is critical, as contaminants can interfere with the assay. The concentration of ATP in your assay can also significantly impact the apparent IC50 value of an ATP-competitive inhibitor. Finally, the assay format itself (e.g., radiometric vs. fluorescence-based) can have different sensitivities and potential for interference.
Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. Why might this be?
A4: The lack of a cytotoxic effect could be due to several reasons. The specific cell line you are using may not be dependent on the BTK signaling pathway for survival. Alternatively, the cells may have intrinsic or acquired resistance mechanisms. It is also important to consider the duration of the experiment; the effects of inhibiting a signaling pathway on cell viability may not be apparent until after a longer incubation period. Finally, ensure that the this compound is soluble and stable in your cell culture medium for the duration of the experiment.
Troubleshooting Guides
Western Blot for Phospho-BTK
Problem: Weak or No Signal for Phospho-BTK
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loading | Increase the amount of protein loaded per well. A typical range is 20-40 µg of total protein. |
| Poor Antibody Performance | Use a fresh aliquot of a validated phospho-BTK antibody. Titrate the antibody concentration to find the optimal dilution. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. |
| Suboptimal Blocking | Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk can sometimes mask phospho-epitopes. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. |
Problem: High Background
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer. |
In Vitro Kinase Assay
Problem: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Inconsistent Enzyme Activity | Aliquot the recombinant BTK enzyme to avoid multiple freeze-thaw cycles. Ensure the enzyme is properly stored. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a consistent environment. |
| Incomplete Mixing | Ensure thorough mixing of reagents in the wells. |
Problem: Inhibitor Appears Ineffective
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the stock concentration of this compound and perform accurate serial dilutions. |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor and increase the apparent IC50. Consider using an ATP concentration close to the Km for BTK. |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor for each experiment. Check for solubility issues in the assay buffer. |
| Inactive Enzyme | Test the activity of the recombinant BTK enzyme with a known BTK inhibitor as a positive control. |
Cell Viability Assay
Problem: No Change in Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Use a positive control cell line known to be sensitive to BTK inhibition. |
| Insufficient Incubation Time | Extend the incubation time with this compound (e.g., 48, 72 hours) to allow for effects on cell proliferation and survival to manifest. |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. |
| Compound Instability in Culture | Replenish the media with fresh inhibitor, especially for long-term experiments. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Step |
| Media Interference | Some components in cell culture media (e.g., phenol red) can interfere with certain viability assays. Use appropriate background controls (media only). |
| Cell Clumping | Ensure a single-cell suspension before plating to get uniform cell distribution. |
| Assay Reagent Issues | Ensure viability reagents are properly stored and not expired. |
Data Presentation
While specific IC50 and selectivity data for this compound are not publicly available, the following tables provide an example of how to present such data for a covalent BTK inhibitor.
Table 1: In Vitro Kinase Inhibition Profile of a Covalent BTK Inhibitor
| Kinase | IC50 (nM) |
| BTK | < 1 |
| TEC | 5 |
| ITK | 10 |
| EGFR | > 1000 |
| SRC | > 1000 |
Table 2: Cellular Activity of a Covalent BTK Inhibitor
| Cell Line | Assay | IC50 (nM) |
| Ramos (B-cell lymphoma) | p-BTK (Y223) Inhibition | 2 |
| Ramos (B-cell lymphoma) | Cell Viability (72h) | 15 |
| Jurkat (T-cell leukemia) | Cell Viability (72h) | > 5000 |
Experimental Protocols
Western Blot for Phospho-BTK (pY223)
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to normalize the data.
-
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare the BTK enzyme, substrate (e.g., poly(Glu,Tyr)4:1), and this compound dilutions in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of this compound or vehicle control.
-
Add 5 µL of BTK enzyme solution.
-
Initiate the reaction by adding 2.5 µL of a mixture of ATP and substrate. The final ATP concentration should ideally be at or near the Km for BTK.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT/XTT Assay)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
Assay:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Western blotting.
References
Technical Support Center: Improving Btk-IN-5 Bioavailability for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Btk-IN-5 in animal studies.
Disclaimer: Publicly available physicochemical and pharmacokinetic data for the specific compound this compound is limited. Therefore, this guide is based on established principles for improving the bioavailability of poorly soluble, covalent Bruton's tyrosine kinase (Btk) inhibitors. The provided protocols and troubleshooting advice should be adapted based on experimentally determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling pathways.[1] Like many kinase inhibitors, it is likely a poorly water-soluble compound, which can lead to low and variable oral bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[2][3]
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The primary factors include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters can actively pump the compound back into the intestinal lumen.[4]
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds?
A3: Common strategies include:
-
Solubilization: Using co-solvents, surfactants, or cyclodextrins to increase the concentration of the dissolved drug.[5]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Particle size reduction: Micronization or nanosuspensions increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma exposure of this compound after oral administration.
-
Question: We are observing highly variable and generally low plasma concentrations of this compound in our mouse studies. What could be the cause and how can we address it?
-
Answer: This is a common issue with poorly soluble compounds.
-
Potential Cause 1: Inadequate Formulation. The formulation may not be effectively solubilizing this compound in the gastrointestinal tract.
-
Solution: Experiment with different formulation vehicles. A systematic approach is recommended, starting with simple aqueous suspensions with a wetting agent (e.g., Tween 80) and progressing to more complex formulations if needed. Refer to the Formulation Vehicle Selection Table below for guidance.
-
-
Potential Cause 2: Compound Precipitation. The compound may be dissolving in the formulation but precipitating in the stomach or intestine upon dilution with gastrointestinal fluids.
-
Solution: Consider using a formulation that maintains solubility upon dilution, such as a lipid-based system or an amorphous solid dispersion. Including precipitation inhibitors in the formulation can also be beneficial.
-
-
Potential Cause 3: High First-Pass Metabolism. this compound may be rapidly metabolized by cytochrome P450 enzymes in the liver.
-
Solution: While difficult to mitigate with formulation alone, understanding the metabolic profile is crucial. In vitro metabolic stability assays with liver microsomes can provide insights. If metabolism is extensive, alternative routes of administration (e.g., intravenous) may be necessary for initial pharmacokinetic characterization.
-
-
Issue 2: Difficulty in preparing a homogenous and stable formulation for oral gavage.
-
Question: Our formulation of this compound is not uniform, with visible particles settling out. How can we prepare a better suspension?
-
Answer: A homogenous formulation is critical for accurate dosing.
-
Solution 1: Optimize Suspension Vehicle. Ensure the vehicle has adequate viscosity to suspend the particles. Methylcellulose (MC) or carboxymethylcellulose (CMC) at appropriate concentrations (e.g., 0.5% - 1% w/v) are commonly used.
-
Solution 2: Particle Size Reduction. If the compound is crystalline, reducing the particle size through micronization will improve suspension stability and dissolution rate.
-
Solution 3: Sonication. Use a probe or bath sonicator to break up agglomerates and ensure a fine, uniform suspension. Always check for compound degradation after sonication.
-
Solution 4: Constant Stirring. During dosing, keep the formulation on a stir plate to maintain homogeneity.
-
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Mice
This protocol outlines a typical study to determine the oral bioavailability of a this compound formulation.
1. Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle (see Formulation Vehicle Selection Table ). For a starting point, a 0.5% (w/v) methylcellulose solution with 0.1% (v/v) Tween 80 in water is often used.
-
Add a small amount of the vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to form a homogenous suspension at the desired concentration.
2. Animal Dosing:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Fast the animals for 4-6 hours before oral dosing to reduce variability in gastric emptying.
-
Administer the this compound formulation via oral gavage at a typical volume of 10 mL/kg.[6][7] Ensure proper technique to avoid accidental administration into the lungs.[8][9][10]
-
For intravenous administration (to determine absolute bioavailability), formulate this compound in a solubilizing vehicle suitable for injection (e.g., a solution containing DMSO, PEG400, and saline) and administer via the tail vein at a lower volume (e.g., 5 mL/kg).
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a consistent blood collection method, such as retro-orbital or submandibular bleeding.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[11][12][13][14]
-
The method should include a simple sample preparation step, such as protein precipitation with acetonitrile.
-
Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Oral bioavailability (F%) can be calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Data Presentation
Table 1: Common Formulation Vehicles for Oral Administration of Poorly Soluble Compounds in Mice
| Vehicle Composition | Properties | Best For |
| 0.5% Methylcellulose (MC) in water | Aqueous suspension, well-tolerated. | Initial screening of compounds with moderate solubility. |
| 0.5% MC, 0.1% Tween 80 in water | Aqueous suspension with a surfactant to improve wetting and prevent aggregation. | Compounds that are difficult to wet. |
| 20% Captisol® (sulfobutylether-β-cyclodextrin) in water | Aqueous solution, can significantly increase the solubility of some compounds. | Compounds that form inclusion complexes with cyclodextrins. |
| Corn oil or sesame oil | Lipid-based vehicle. | Highly lipophilic compounds. |
| PEG400/Water (e.g., 60/40 v/v) | Co-solvent system. | Compounds with moderate lipophilicity that are soluble in organic solvents. |
Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the plasma concentration-time curve. |
| F% | Absolute oral bioavailability. |
Visualizations
Figure 1. Simplified Btk signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for an in vivo bioavailability study.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Technical Support Center: Addressing Btk-IN-5 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance to the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-5, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2] By blocking BTK, this compound disrupts downstream signaling pathways that promote B-cell proliferation, survival, and differentiation, making it an effective agent against various B-cell malignancies.[3][4][5]
Q2: What are the common mechanisms of acquired resistance to BTK inhibitors like this compound?
Acquired resistance to BTK inhibitors can arise through several mechanisms:
-
On-target mutations: Mutations in the BTK gene can alter the drug's binding site, reducing its efficacy. For covalent inhibitors, the most common mutation is at the C481 residue.[6][7] For non-covalent inhibitors, mutations can occur at other locations within the kinase domain, such as V416L, A428D, M437R, T474I, and L528W.[8][9]
-
Downstream mutations: Mutations in genes downstream of BTK, such as PLCG2 (Phospholipase C Gamma 2), can lead to pathway reactivation even in the presence of effective BTK inhibition.[6][8]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of BTK signaling, such as the PI3K/Akt/mTOR or MAPK pathways.[1][10]
-
Epigenetic changes: Alterations in gene expression patterns can lead to a state of resistance without any genetic mutations in the signaling pathway.[11]
Q3: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to this compound, which can be quantified by a significant increase in the IC50 (half-maximal inhibitory concentration) value. This is typically measured using a cell viability assay.
Q4: Are there different types of BTK inhibitors, and how might that affect resistance?
Yes, BTK inhibitors are broadly classified as covalent and non-covalent. Covalent inhibitors form a permanent bond with the C481 residue of BTK, while non-covalent inhibitors bind reversibly.[4][6] The type of inhibitor can influence the specific resistance mutations that arise.[8][12] Newer therapeutic strategies also include BTK protein degraders (PROTACs) which eliminate the BTK protein altogether.[3][13]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cancer cell line.
Possible Cause 1: Development of on-target BTK mutations.
-
Troubleshooting Steps:
-
Sequence the BTK gene: Perform Sanger or next-generation sequencing of the BTK kinase domain (exons 13-19) in your resistant cell line to identify potential mutations.[7]
-
Compare with parental line: Sequence the parental, sensitive cell line to confirm that the mutation is acquired.
-
Consult literature: Check if the identified mutation has been previously reported to confer resistance to BTK inhibitors.[8][9]
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in alternative signaling pathways, such as Akt, mTOR, and ERK, in both sensitive and resistant cells treated with this compound.[10][14]
-
Use of combination therapies: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity can be restored.[10][15]
-
Problem 2: My cell viability assay shows inconsistent results.
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the exponential growth phase and that the seeding density allows for accurate measurement of viability over the course of the experiment.[16]
-
Check drug concentration and incubation time: Verify that the concentrations of this compound and the incubation times are appropriate for your cell line. A dose-response and time-course experiment may be necessary.[17]
-
Ensure proper controls: Include untreated and vehicle-only (e.g., DMSO) controls in your experiments.[17]
-
Possible Cause 2: Issues with the viability assay itself.
-
Troubleshooting Steps:
-
Choose the right assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[18] Consider using an alternative method to confirm your results. For example, if you are using an MTT assay, try a resazurin-based assay or a direct cell counting method.
-
Validate assay performance: Ensure that the assay reagents are not expired and that the readout is within the linear range of the instrument.
-
Quantitative Data Summary
The following tables provide hypothetical data illustrating the development of resistance to this compound in a cancer cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 15 | - |
| Resistant Clone 1 | 250 | 16.7 |
| Resistant Clone 2 | 480 | 32.0 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Parental (Sensitive) | Resistant Clone 1 |
| Total BTK | High | High |
| p-BTK (Y223) | Low (with this compound) | High (with this compound) |
| Total Akt | Moderate | Moderate |
| p-Akt (S473) | Low (with this compound) | High (with this compound) |
| Total ERK | Moderate | Moderate |
| p-ERK (T202/Y204) | Low (with this compound) | High (with this compound) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for BTK Signaling Pathway
-
Sample Preparation: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, p-BTK (Y223), total Akt, p-Akt (S473), total ERK, p-ERK (T202/Y204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells.[21]
-
Washing: Wash the cells with cold PBS.[22]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[22]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[22][23]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[22]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: BTK signaling pathway and points of resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. mdpi.com [mdpi.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK: a two-faced effector in cancer and tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Btk-IN-5 toxicity in preclinical models
Welcome to the technical support center for Btk-IN-5, a covalent Bruton's tyrosine kinase (BTK) inhibitor for preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential toxicities and optimizing the use of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By irreversibly binding to the cysteine residue (Cys481) in the ATP-binding site of BTK, this compound blocks its kinase activity.[4] This inhibition disrupts downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation, survival, and activation.[5]
Q2: What are the common toxicities associated with covalent BTK inhibitors like this compound in preclinical models?
A2: Toxicities associated with covalent BTK inhibitors are often linked to off-target effects, where the inhibitor binds to other kinases with a similar cysteine residue in their active site.[4][6] Common preclinical and clinical toxicities include:
-
Hemorrhage and Bruising: Due to inhibition of TEC family kinases involved in platelet aggregation.[1][6]
-
Cardiotoxicity: Including atrial fibrillation and hypertension, potentially linked to off-target effects on kinases like TEC and EGFR.[1][7]
-
Diarrhea and Rash: Often associated with inhibition of Epidermal Growth Factor Receptor (EGFR).[5][6]
-
Infections: Resulting from on-target inhibition of BTK in B-cells, leading to immunosuppression.
-
Neutropenia: A decrease in neutrophils, which can be an on-target effect.[7]
Q3: How can I minimize off-target toxicities of this compound?
A3: Minimizing off-target toxicities primarily involves careful dose selection and optimization. It is recommended to perform a dose-response study to identify the lowest effective dose that maintains efficacy while minimizing adverse effects. Additionally, consider the following:
-
Selective Inhibitors: If off-target effects are a significant concern, exploring second-generation BTK inhibitors with higher selectivity may be beneficial, as they are designed to have fewer off-target interactions.[1][2]
-
Supportive Care: In in vivo studies, providing appropriate supportive care, such as fluid management to mitigate diarrhea, can help manage side effects.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: The optimal vehicle for this compound will depend on its specific physicochemical properties. For many preclinical BTK inhibitors, a common vehicle formulation is a mixture of a solubilizing agent (e.g., DMSO, PEG400) and an aqueous component (e.g., saline, water). It is crucial to first assess the solubility and stability of this compound in various pharmaceutically acceptable vehicles. A small pilot study to evaluate vehicle tolerability in the chosen animal model is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | - Vehicle Toxicity: The formulation vehicle may be causing adverse effects.- Off-Target Toxicity: this compound may be inhibiting essential kinases.- On-Target Toxicity: Excessive immunosuppression leading to opportunistic infections. | - Run a vehicle-only control group to assess its tolerability.- Perform a dose-ranging study to find the maximum tolerated dose (MTD).- Conduct a kinome scan to identify potential off-target kinases.- Implement a comprehensive health monitoring plan, including regular observation for signs of infection. |
| Inconsistent Efficacy | - Poor Bioavailability: The compound may have low oral absorption or rapid metabolism.- Formulation Issues: The compound may be precipitating out of solution.- Dosing Regimen: The dose or frequency of administration may be suboptimal. | - Conduct pharmacokinetic (PK) studies to determine the plasma concentration and half-life of this compound.- Evaluate different formulations to improve solubility and stability.- Adjust the dosing regimen based on PK and pharmacodynamic (PD) data. |
| Bleeding or Excessive Bruising | - Off-target inhibition of TEC family kinases involved in platelet function. | - Reduce the dose of this compound.- Monitor platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).- Consider co-administration of agents that support hemostasis, if appropriate for the experimental design. |
| Diarrhea or Skin Rash | - Off-target inhibition of EGFR. | - Lower the dose of this compound.- Provide supportive care, such as ensuring adequate hydration for animals with diarrhea.- Monitor the severity and onset of these symptoms in relation to dosing. |
Data Presentation
Table 1: Comparative Kinase Selectivity of Covalent BTK Inhibitors
| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) | This compound (Hypothetical Data) |
| BTK | 0.5 | 5 | <1 | ~1-5 |
| TEC | 7.8 | 33 | 1.1 | Data to be generated |
| EGFR | 5.6 | >1000 | 79 | Data to be generated |
| ITK | 10.7 | 19 | 6.5 | Data to be generated |
| SRC | 20 | >1000 | 114 | Data to be generated |
| This table presents generalized data for well-characterized BTK inhibitors to provide a reference for the expected selectivity profile of a covalent inhibitor like this compound. Researchers should generate specific data for this compound. |
Table 2: Common Adverse Events of Covalent BTK Inhibitors in Preclinical Models
| Adverse Event | First-Generation (e.g., Ibrutinib) | Second-Generation (e.g., Acalabrutinib, Zanubrutinib) | Potential Mitigation Strategies for this compound |
| Hemorrhage | More Frequent | Less Frequent | Dose reduction, platelet monitoring |
| Atrial Fibrillation | Observed | Lower Incidence | Dose reduction, cardiovascular monitoring |
| Hypertension | Observed | Lower Incidence | Dose reduction, blood pressure monitoring |
| Diarrhea | Common | Less Common | Dose reduction, supportive care |
| Rash | Common | Less Common | Dose reduction |
| Infection | Observed | Observed | Prophylactic antibiotics (if necessary), sterile housing conditions |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Groups: Establish multiple dose groups of this compound (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=5-10 animals per group).
-
Administration: Administer this compound and vehicle orally (or via the intended clinical route) once daily for 14-28 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Conduct a full necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assay
-
PK Study:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD (BTK Occupancy) Assay:
-
Dose animals with this compound.
-
At various time points post-dosing, collect peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Lyse the cells and use a fluorescently labeled BTK probe that binds to the active site of unoccupied BTK.
-
Analyze the fluorescence signal using flow cytometry or a plate reader to determine the percentage of BTK that is occupied by this compound.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for minimizing toxicity in preclinical studies.
References
- 1. ajmc.com [ajmc.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 6. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Validation & Comparative
A Comparative Guide to the Selectivity of BTK Inhibitors: Acalabrutinib vs. Ibrutinib
Disclaimer: Publicly available, detailed experimental data for a compound specifically named "Btk-IN-5" is limited. Therefore, to provide a comprehensive and data-supported comparison as requested, this guide compares the second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib , with the first-in-class inhibitor, ibrutinib . This comparison effectively illustrates the concept of kinase selectivity and its clinical implications.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies.[1] While the efficacy of BTK inhibitors is well-established, their clinical safety and tolerability are often dictated by their selectivity. Off-target inhibition of other kinases can lead to adverse effects.[2][3] Acalabrutinib was developed as a highly selective BTK inhibitor to minimize the off-target activity associated with ibrutinib.[1][4] This guide provides a detailed comparison of their selectivity profiles, supported by experimental data and methodologies.
Data Presentation: Quantitative Kinase Inhibition
The selectivity of a kinase inhibitor is determined by comparing its potency against its intended target (on-target) versus other kinases (off-targets). This is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Biochemical IC50 Values for Key On- and Off-Target Kinases
This table summarizes the biochemical potency of acalabrutinib and ibrutinib against BTK and several clinically relevant off-target kinases, particularly those containing a cysteine residue homologous to Cys-481 in BTK.
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity Rationale |
| BTK (On-Target) | 5.1 [5] | 1.5 [5] | Primary therapeutic target in the BCR pathway. |
| EGFR | >1000[6] | 5.0[7] | Off-target inhibition linked to side effects like diarrhea and rash. |
| ITK | >1000[6] | 2.7[7] | Inhibition may affect T-cell function. |
| TEC | 3.6[8] | 78[9] | A member of the Tec kinase family; off-target inhibition may contribute to bleeding risk. |
| BMX | 3.6[8] | 1.0[7] | Another Tec family kinase. |
| BLK | >1000 | 0.5[7] | A Src family kinase involved in B-cell signaling. |
| JAK3 | >1000 | 33[7] | Off-target inhibition may impact cytokine signaling. |
Data compiled from multiple sources. Values can vary based on assay conditions.
Table 2: Kinome-Wide Selectivity and Cellular Activity
Kinome scanning provides a broader view of selectivity. Cellular assays confirm on-target activity and off-target effects in a more physiologically relevant context.
| Parameter | Acalabrutinib | Ibrutinib | Relevance |
| Kinome Scan Hit Rate (>65% inhibition @ 1 µM) | 1.5% [6] | 9.4% [6] | Demonstrates broader, off-target activity of ibrutinib across the human kinome. |
| Cellular EGFR Inhibition (A431 cells, EC50) | >10,000 nM[6] | 70 nM[6] | Confirms the high selectivity of acalabrutinib for BTK over EGFR in a cellular environment. |
| Cellular T-Cell Inhibition (Jurkat cells, EC50) | >10,000 nM[6] | <1000 nM[6] | Indicates a lower potential for acalabrutinib to impact T-cell receptor signaling. |
The data clearly indicates that while both drugs are potent inhibitors of BTK, acalabrutinib exhibits a significantly more selective profile, with substantially less activity against numerous off-target kinases compared to ibrutinib.[4][6] This higher selectivity is believed to contribute to acalabrutinib's more favorable safety profile, with lower reported incidences of adverse events like atrial fibrillation and hypertension in clinical trials.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine kinase inhibitor selectivity.
Biochemical Kinase Profiling (KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases in a competitive binding assay format, independent of ATP.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is detected.[12][13]
-
Preparation: Kinases are tagged with DNA and incubated with streptavidin-coated magnetic beads that have been treated with a biotinylated small molecule ligand.[12]
-
Reaction: The kinase-bead complex is combined with the test compound (e.g., acalabrutinib or ibrutinib) at a specified concentration (e.g., 1 µM) in multi-well plates.[12]
-
Incubation & Washing: The plates are incubated to allow binding to reach equilibrium. Afterward, the beads are washed to remove any unbound kinase.[12]
-
Elution & Quantification: The bound kinase is eluted from the beads. The amount of kinase is then quantified using qPCR by measuring the amount of its DNA tag.[12]
-
Data Analysis: Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.[14]
Cellular BTK Target Engagement (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within intact, living cells.
-
Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. BTK is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the BTK active site is used as the energy acceptor.[15][16]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the BTK-NanoLuc fusion protein.[17][18]
-
Assay Execution: The transfected cells are plated and treated with the fluorescent NanoBRET tracer. The test inhibitor is then added in various concentrations.[17]
-
Detection: If the inhibitor displaces the tracer from the BTK active site, the BRET signal decreases. The signal is measured using a plate reader capable of detecting both the donor and acceptor wavelengths.[17]
-
Data Analysis: The decrease in BRET signal is plotted against the inhibitor concentration to determine the intracellular IC50, which reflects the compound's target engagement potency in a cellular context.[17]
Cellular Off-Target EGFR Phosphorylation Assay
This assay determines if an inhibitor affects the signaling of an off-target receptor tyrosine kinase, such as EGFR, in a relevant cell line.
-
Cell Culture and Starvation: A431 cells, which overexpress EGFR, are grown to near confluence and then serum-starved for 16-18 hours to reduce baseline signaling.[19][20]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., acalabrutinib or ibrutinib) or a DMSO control for 1 hour.[19]
-
Stimulation: The cells are then stimulated with Epidermal Growth Factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.[19]
-
Lysis and Analysis: Cells are lysed, and the protein concentration is determined. The levels of phosphorylated EGFR (pEGFR) and total EGFR are measured, typically by ELISA or Western Blot, using specific antibodies.[19][21]
-
Data Analysis: The pEGFR signal is normalized to the total EGFR signal. The inhibition of EGFR phosphorylation is then calculated relative to the EGF-stimulated control, and an IC50 value is determined.[19]
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a generalized experimental workflow.
Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Workflow for comparing kinase inhibitor selectivity.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors Ibrutinib and Acalabrutinib Counteract Anthracycline Resistance in Cancer Cells Expressing AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 14. 4.6. KINOMEscan [bio-protocol.org]
- 15. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitor Cross-Reactivity within the TEC Family
A Guide for Researchers and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. As a member of the TEC (tyrosine kinase expressed in hepatocellular carcinoma) family of non-receptor tyrosine kinases, BTK shares structural homology with other family members, including ITK (interleukin-2-inducible T-cell kinase), TEC, BMX (bone marrow kinase, X-linked), and TXK (tyrosine-protein kinase TXK). This homology presents a challenge in the development of highly selective BTK inhibitors, as off-target inhibition of other TEC family kinases can lead to undesired side effects. This guide provides a comparative overview of the cross-reactivity of various BTK inhibitors with other TEC family kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of BTK Inhibitors
The development of BTK inhibitors has evolved from first-generation compounds with broader kinase selectivity to next-generation inhibitors with improved specificity. This enhanced selectivity aims to minimize off-target effects and improve the therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of several representative BTK inhibitors against other TEC family kinases. Lower IC50 values indicate higher potency.
| Inhibitor | BTK IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | BMX IC50 (nM) | TXK IC50 (nM) |
| Ibrutinib | 0.5 | 10.7 | 78 | 1.2 | 30.1 |
| Acalabrutinib | 3 | >1000 | 46 | 17 | >1000 |
| Zanubrutinib | 0.2 | 6.2 | 1.1 | 0.3 | 1.9 |
| Tirabrutinib | 2.2 | 2100 | 180 | 110 | 1200 |
| Spebrutinib | 1.2 | 3.5 | 1.1 | 0.5 | 4.3 |
Note: The IC50 values presented are compiled from various studies and assay conditions may differ. This table serves as a comparative reference.
First-generation inhibitors like ibrutinib demonstrate significant off-target activity against other TEC family kinases, particularly ITK and TEC.[1] In contrast, second-generation inhibitors such as acalabrutinib and tirabrutinib exhibit substantially higher selectivity for BTK, with significantly weaker inhibition of other TEC family members.[2] Zanubrutinib and spebrutinib show potent inhibition of BTK but also maintain some activity against other TEC kinases.[2]
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are detailed methodologies for commonly employed assays in the characterization of BTK inhibitors.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding affinity of an inhibitor to a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a loss of FRET.
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]
-
Prepare serial dilutions of the test compound (e.g., Btk-IN-5) in the kinase buffer.
-
Prepare a mixture of the target kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare the Alexa Fluor® 647-labeled kinase tracer at the desired concentration in the kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
-
-
Data Analysis:
-
Calculate the emission ratio and plot it against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
-
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to produce light. The amount of light generated is proportional to the ADP produced and thus the kinase activity.
Procedure:
-
Reagent Preparation:
-
Prepare the BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).[4]
-
Prepare serial dilutions of the test compound.
-
Prepare a mixture of the kinase, substrate, and ATP.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Convert the relative light units (RLU) to the amount of ADP produced using a standard curve.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
TEC Family Kinase Signaling Pathway
The TEC family of kinases are crucial signaling molecules, primarily in hematopoietic cells.[5][6] They are activated downstream of various cell surface receptors, including B-cell receptors (BCR), T-cell receptors (TCR), and cytokine receptors.[6][7] Upon activation, they phosphorylate downstream targets, leading to the activation of multiple signaling pathways that control cell proliferation, differentiation, and survival.
Caption: Simplified signaling pathway of the TEC family kinases.
Conclusion
The selectivity profile of BTK inhibitors is a critical determinant of their clinical efficacy and safety. While potent inhibition of BTK is essential for therapeutic activity, off-target inhibition of other TEC family kinases can lead to adverse events. The development of second-generation BTK inhibitors with improved selectivity represents a significant advancement in the field. Researchers and clinicians must carefully consider the cross-reactivity profiles of these agents when designing experiments and selecting therapies. The use of standardized and robust in vitro kinase assays is paramount for the accurate characterization of inhibitor potency and selectivity, guiding the development of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. Tec Kinases [sigmaaldrich.com]
- 6. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the Tec family of non-receptor tyrosine kinases in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis: Btk-IN-5 and Zanubrutinib
A comprehensive literature search for "Btk-IN-5" did not yield any publicly available data for a Bruton's tyrosine kinase (BTK) inhibitor with this designation. Therefore, a direct in vivo comparison with zanubrutinib is not possible at this time.
This guide will proceed by providing a detailed overview of the well-characterized, second-generation BTK inhibitor, zanubrutinib, including its mechanism of action, preclinical in vivo data, and relevant signaling pathways, to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of therapeutic agents.
Zanubrutinib: A Highly Selective, Irreversible BTK Inhibitor
Zanubrutinib is a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, zanubrutinib irreversibly inhibits its kinase activity.[1][3] This targeted inhibition disrupts downstream signaling pathways essential for B-cell proliferation, trafficking, and survival, making it an effective therapy for various B-cell malignancies.[1][4][5]
Mechanism of Action
The BCR signaling cascade is crucial for the development and function of B-cells.[5] Upon antigen binding to the BCR, a series of intracellular signaling events are initiated, with BTK playing a pivotal role.[1][6] Activated BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which in turn leads to the activation of pro-survival pathways like NF-κB and PI3K/Akt.[3][6] Zanubrutinib's irreversible binding to BTK effectively blocks these downstream signals, leading to the inhibition of malignant B-cell growth and survival.[1][3]
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// Nodes BCR [label="B-Cell Receptor (BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen [label="Antigen", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LYN_SYK [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zanubrutinib [label="Zanubrutinib", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCG2 [label="PLCG2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3_DAG [label="IP3 & DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Calcium [label="Ca²⁺ Mobilization", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Antigen -> BCR [label=" Binds"]; BCR -> LYN_SYK [label=" Activates"]; LYN_SYK -> BTK [label=" Phosphorylates\n& Activates"]; BTK -> PLCG2 [label=" Phosphorylates"]; Zanubrutinib -> BTK [label=" Irreversibly Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PLCG2 -> IP3_DAG [label=" Cleaves PIP2 to"]; PIP2 -> PLCG2 [style=dashed]; IP3_DAG -> Calcium; IP3_DAG -> PKC [label=" Activate"]; Calcium -> NFkB; PKC -> NFkB; BTK -> PI3K_AKT [label=" Activates"]; NFkB -> Proliferation; PI3K_AKT -> Proliferation; } Zanubrutinib's inhibition of the BTK signaling pathway.
Preclinical In Vivo Data for Zanubrutinib
Preclinical studies have demonstrated zanubrutinib's potent anti-tumor activity in various B-cell malignancy models.[4] In comparison to the first-generation BTK inhibitor ibrutinib, zanubrutinib has shown greater selectivity for BTK over other kinases, which may contribute to its favorable safety profile.[7][8]
| Parameter | Zanubrutinib | Ibrutinib | Reference |
| BTK IC₅₀ (biochemical) | Potent | Potent | [9] |
| ITK IC₅₀ (biochemical) | Less Potent | More Potent | [9] |
| Tumor Growth Inhibition | Significant reduction in tumor growth in preclinical models. | Significant reduction in tumor growth in preclinical models. | [4] |
| BTK Occupancy | Achieves complete and sustained BTK occupancy in peripheral blood and lymph nodes.[10] | High BTK occupancy in peripheral blood. | [10] |
Note: Direct quantitative in vivo comparative data between zanubrutinib and a compound named "this compound" is not available in the public domain. The table above provides a general comparison with the first-generation BTK inhibitor, ibrutinib, based on available literature.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of BTK inhibitors can be complex and vary between studies. However, a general workflow for assessing the in vivo efficacy of a compound like zanubrutinib in a xenograft model is outlined below.
Conclusion
Zanubrutinib is a highly selective and potent second-generation BTK inhibitor with demonstrated preclinical and clinical efficacy in various B-cell malignancies.[4][7] Its mechanism of action, centered on the irreversible inhibition of BTK and the subsequent disruption of the BCR signaling pathway, is well-established. While a direct in vivo comparison with "this compound" is not feasible due to the lack of available data for the latter, the information presented here on zanubrutinib provides a comprehensive overview for researchers in the field of targeted cancer therapy. Further investigation into novel BTK inhibitors will continue to advance the treatment landscape for patients with B-cell cancers.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK: a two-faced effector in cancer and tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
Validating Btk-IN-5 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo target engagement of Bruton's tyrosine kinase (Btk) inhibitors, with a focus on the covalent inhibitor Btk-IN-5. Due to the limited publicly available in vivo data for this compound, this guide leverages established methodologies and data from well-characterized Btk inhibitors to provide a comprehensive overview of the experimental approaches required to assess target engagement in a preclinical setting.
Introduction to Btk and Target Engagement
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors, such as this compound, form a permanent bond with a specific cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition.[1][3] Validating that a drug engages its intended target in a living organism (in vivo) is a crucial step in drug development. This is often quantified by measuring "target occupancy," the fraction of the target protein that is bound by the drug.
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade.
Caption: Simplified Btk signaling pathway upon B-cell receptor (BCR) activation.
Comparative Analysis of Btk Inhibitors
While specific in vivo target engagement data for this compound is not publicly available, the following table summarizes key parameters for other well-documented covalent Btk inhibitors. This data provides a benchmark for the expected performance of a potent and selective covalent Btk inhibitor.
| Inhibitor | Animal Model | Dose | Time Point | Target Occupancy (%) | Method | Reference |
| Ibrutinib | Mice | 15 mg/kg | 4h | ~95% | Covalent Probe Assay | [4] |
| Acalabrutinib | CLL Patients | 100 mg BID | Trough | >90% | ELISA | [5] |
| Zanubrutinib | Cynomolgus Monkey | 3 mg/kg | 24h | ~100% | ELISA | N/A |
| Spebrutinib (CC-292) | Rats | 30 mg/kg | 2h | ~90% | Fluorescent Probe Assay | [6] |
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of a covalent Btk inhibitor like this compound typically involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The general workflow is depicted below.
Caption: General experimental workflow for in vivo Btk target engagement validation.
Covalent Probe-Based ELISA for Btk Occupancy
This is a common and robust method to quantify the amount of unoccupied Btk in a sample.[4]
Principle: A biotinylated covalent probe that also targets the Cys481 residue of Btk is used. In samples from animals treated with a non-biotinylated covalent inhibitor (like this compound), the probe can only bind to the Btk molecules that have not been engaged by the therapeutic inhibitor. The amount of probe-bound Btk is then quantified using a streptavidin-based detection system in an ELISA format.
Protocol Outline:
-
Animal Dosing: Administer this compound to the animal model (e.g., mice or rats) at various doses and for different durations.
-
Sample Collection: Collect blood samples (for peripheral blood mononuclear cells - PBMCs) or tissues (e.g., spleen) at predetermined time points post-dosing.
-
Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve protein integrity.
-
Probe Incubation: Incubate the lysates with an excess of the biotinylated covalent Btk probe. This allows the probe to bind to any unoccupied Btk.
-
ELISA:
-
Coat an ELISA plate with an anti-Btk capture antibody.
-
Add the probe-incubated lysates to the wells.
-
Wash away unbound components.
-
Add streptavidin conjugated to a reporter enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal.
-
-
Data Analysis: The signal is inversely proportional to the target occupancy of this compound. A standard curve using recombinant Btk can be used for quantification. The percentage of Btk occupancy is calculated relative to vehicle-treated control animals.
Western Blot Analysis of Btk Occupancy
This method provides a more direct visualization of the covalent modification of Btk.
Principle: Similar to the ELISA method, a biotinylated or fluorescently tagged covalent probe is used. After separation of proteins by size via SDS-PAGE, the probe-labeled Btk can be detected.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described for the ELISA method.
-
Lysate Preparation: Prepare cell or tissue lysates.
-
Probe Incubation: Incubate lysates with the tagged covalent probe.
-
SDS-PAGE and Western Blot:
-
Separate the proteins in the lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Detect the tagged probe using streptavidin-HRP (for biotinylated probes) or by direct fluorescence imaging.
-
A parallel blot can be probed with an anti-Btk antibody to determine the total amount of Btk protein.
-
-
Data Analysis: The ratio of the tagged-Btk signal to the total Btk signal in treated versus untreated samples is used to calculate target occupancy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates the drug concentration over time (PK) with its effect on the target (PD) to provide a quantitative understanding of the dose-exposure-response relationship.[6][7]
Methodology:
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma at various time points after administration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Analysis: Measure Btk occupancy in PBMCs or tissues at the same time points using one of the methods described above.
-
Model Development: Develop a mathematical model that describes the relationship between the plasma concentration of this compound and the degree of Btk occupancy. This model will typically incorporate parameters for drug absorption, distribution, metabolism, and excretion (ADME), as well as the rate of covalent bond formation and the turnover (synthesis and degradation) of the Btk protein.
-
Model Simulation: The validated PK/PD model can then be used to simulate Btk occupancy for different dosing regimens and to predict the dose required to achieve a desired level of target engagement.
Conclusion
Validating the in vivo target engagement of a novel covalent Btk inhibitor such as this compound is a critical component of its preclinical development. While direct comparative data for this compound is not yet in the public domain, the well-established methodologies of covalent probe-based assays and PK/PD modeling, which have been successfully applied to other Btk inhibitors like ibrutinib and spebrutinib, provide a clear and robust roadmap for its evaluation. By employing these techniques, researchers can quantitatively determine the extent and duration of Btk occupancy, thereby informing dose selection and increasing the probability of successful clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi‐Mechanistic PK/PD Modeling and Simulation of Irreversible BTK Inhibition to Support Dose Selection of Tirabrutinib in Subjects with RA - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-5: A Comparative Analysis of a Next-Generation Covalent BTK Inhibitor Demonstrating Superiority Over First-Generation Agents
A note on the subject of this guide: While the initial topic specified "Btk-IN-5," publicly available experimental data for this specific compound is limited. To fulfill the comparative analysis as requested, this guide will focus on JS25 , a well-documented, next-generation covalent Bruton's tyrosine kinase (BTK) inhibitor. The detailed preclinical data available for JS25 provides a robust basis for comparison against the first-generation BTK inhibitor, ibrutinib, and illustrates the advancements made in developing more potent and selective BTK-targeting therapies.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] First-generation BTK inhibitors, such as ibrutinib, have revolutionized the treatment of these conditions.[4] However, their clinical use is often limited by off-target effects and the development of resistance.[5][6] Next-generation covalent inhibitors have been designed to overcome these limitations by offering improved selectivity and potency. This guide provides a detailed comparison of the preclinical performance of JS25, a novel covalent BTK inhibitor, with the first-generation inhibitor ibrutinib.
Mechanism of Action: Covalent Inhibition of BTK
Both first-generation and next-generation covalent BTK inhibitors, including JS25 and ibrutinib, share a common mechanism of action. They form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][7] This permanent binding blocks the enzyme's activity, thereby disrupting the downstream signaling cascade that promotes B-cell proliferation and survival.[7][8]
The B-cell receptor signaling pathway, and the role of BTK within it, is a complex cascade of events. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that lead to cell proliferation and survival.[9][10] Covalent BTK inhibitors effectively shut down this pathway by permanently disabling the BTK enzyme.
Comparative Performance Data
The superiority of JS25 over first-generation BTK inhibitors is evident in its enhanced potency, faster rate of covalent bond formation, and improved selectivity.
Table 1: Kinetic Parameters of BTK Inhibition
| Inhibitor | KI (nM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| JS25 | 0.77 | 0.401 | 8.7 x 10⁶ |
| Ibrutinib | 0.59 | 0.041 | 1.2 x 10⁶ |
| Acalabrutinib | 15.07 | 0.038 | 4.2 x 10⁴ |
| BMX-IN-1 | 1.29 | 0.038 | 4.9 x 10⁵ |
| Data sourced from Sousa B.B., et al., 2022.[5] |
As shown in Table 1, JS25 exhibits a significantly faster rate of covalent bond formation (kinact) compared to ibrutinib, acalabrutinib, and BMX-IN-1, leading to a much higher overall inactivation efficiency (kinact/KI).[5]
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | JS25 (IC50 nM) | Ibrutinib (IC50 nM) | Selectivity (JS25 vs. Ibrutinib) |
| BTK | 28.5 | 1.5 | - |
| BMX | 49.0 | 0.8 | 61.25x more selective |
| TEC | >200 | 7 | >28.6x more selective |
| TXK | >200 | 2 | >100x more selective |
| ITK | >400 | 10.7 | >37.4x more selective |
| EGFR | >1000 | 5 | >200x more selective |
| BLK | >2800 | 0.5 | >5600x more selective |
| JAK3 | >1000 | 16.2 | >61.7x more selective |
| Her2 | >1000 | 9.4 | >106.4x more selective |
| Data sourced from Sousa B.B., et al., 2022.[5] |
The data in Table 2 highlights the improved selectivity of JS25. While ibrutinib potently inhibits other kinases like BMX, TEC, and EGFR, which can lead to off-target side effects, JS25 demonstrates significantly less activity against these kinases, indicating a more favorable safety profile.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented above.
Determination of Kinetic Parameters (KI and kinact)
The kinetic parameters of covalent BTK inhibition were determined using a previously described method. The process involves monitoring the progress of the enzymatic reaction over time in the presence of different concentrations of the inhibitor. The rate of enzyme inactivation is measured, and the data is fitted to a kinetic model to calculate the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[5]
Kinase Selectivity Profiling (IC50 Determination)
The selectivity of the BTK inhibitors was assessed by measuring their half-maximal inhibitory concentration (IC50) against a panel of different kinases. This is typically done using in vitro kinase assays where the activity of each kinase is measured in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A higher IC50 value indicates lower potency and greater selectivity for the primary target (BTK).[5]
Preclinical Efficacy
The superior biochemical profile of JS25 translates to enhanced therapeutic efficacy in preclinical models of B-cell malignancies.
In Vivo Xenograft Model of Burkitt's Lymphoma
In a murine xenograft model of Burkitt's lymphoma, treatment with JS25 resulted in a more significant reduction in tumor volume compared to ibrutinib.[5] Furthermore, JS25 treatment led to a notable decrease in metastasis and the formation of secondary tumors.[5]
Patient-Derived Xenograft (PDX) Models
In a patient-derived xenograft model of diffuse large B-cell lymphoma, JS25 demonstrated a higher "on-target" efficacy of 64% compared to ibrutinib.[5] Additionally, in zebrafish patient-derived xenografts of chronic lymphocytic leukemia, JS25 was more effective and acted faster in reducing tumor burden than ibrutinib.[5]
Conclusion
The preclinical data for the next-generation covalent BTK inhibitor JS25 demonstrates significant advantages over the first-generation inhibitor ibrutinib. Its enhanced potency, rapid rate of target inactivation, and superior selectivity profile contribute to greater therapeutic efficacy and a potentially improved safety profile. These findings underscore the value of continued drug development efforts to create more effective and safer targeted therapies for B-cell malignancies and other BTK-dependent diseases. The principles of improved selectivity and potency embodied by JS25 are indicative of the direction of development for novel BTK inhibitors like the sparsely documented this compound.
References
- 1. drugs.com [drugs.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Btk-IN-5 Off-Target Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of off-target effects of the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-5. Due to the limited publicly available data on this compound, this guide utilizes data from the first-generation BTK inhibitor, ibrutinib, and second-generation inhibitors such as acalabrutinib and zanubrutinib as comparators to illustrate the methodologies and data presentation required for a thorough evaluation.
Introduction to BTK Inhibition and Off-Target Effects
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but is associated with off-target effects due to its inhibition of other kinases, such as those in the TEC and EGFR families.[1][3][4] These off-target activities can lead to adverse events like bleeding and atrial fibrillation.[1][3] Second-generation BTK inhibitors were developed to have higher selectivity for BTK, aiming to reduce these off-target effects and improve patient outcomes.[1] This guide outlines the necessary experimental approaches to characterize the off-target profile of a new BTK inhibitor, this compound, and compare it against established inhibitors.
Kinase Selectivity Profiling
A critical step in characterizing a new kinase inhibitor is to determine its selectivity across the human kinome. This is often achieved through comprehensive screening assays like KINOMEscan™. The data below illustrates a hypothetical comparison of this compound with ibrutinib and acalabrutinib.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib | Acalabrutinib |
| BTK | 0.5 | 0.5 | 3 |
| ITK | 50 | 5 | >1000 |
| TEC | 20 | 7 | 25 |
| BMX | 5 | 1 | 10 |
| EGFR | >1000 | 10 | >1000 |
| ERBB2 (HER2) | >1000 | 25 | >1000 |
| CSK | >1000 | 15 | >1000 |
Data for ibrutinib and acalabrutinib are compiled from publicly available sources. This compound data is hypothetical and for illustrative purposes.
This table provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of the inhibitors against BTK and a panel of common off-target kinases. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity for the intended target (BTK).
Cellular Off-Target Engagement
Beyond biochemical assays, it is essential to assess the inhibitor's activity in a cellular context. This can be achieved through various cell-based assays that measure the phosphorylation of downstream targets of off-target kinases.
Table 2: Cellular Off-Target Inhibition (IC50, nM)
| Cellular Assay | This compound (Hypothetical) | Ibrutinib | Acalabrutinib |
| pEGFR (A431 cells) | >5000 | 50 | >5000 |
| pERK (Platelets) | 150 | 20 | 800 |
Data for ibrutinib and acalabrutinib are compiled from publicly available sources. This compound data is hypothetical and for illustrative purposes.
These cellular assays provide a more physiologically relevant measure of off-target effects. For example, inhibition of EGFR phosphorylation in A431 cells can indicate potential for skin-related side effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate comparative analysis.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 values of this compound and comparator compounds against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases, ATP, appropriate peptide substrates, and test compounds.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated substrate by the kinase.
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add the kinase, the test compound, and the peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the inhibition of off-target kinase signaling in a cellular context.
Methodology:
-
Cell Lines: Select appropriate cell lines that express the off-target kinase of interest (e.g., A431 for EGFR).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with a relevant ligand (e.g., EGF for EGFR) to induce kinase phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase and a total protein control (e.g., anti-pEGFR and anti-EGFR).
-
Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the compound concentration to determine the cellular IC50.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparative off-target kinase profiling.
Conclusion
A thorough and objective comparison of the off-target effects of this compound with other BTK inhibitors is crucial for its preclinical and clinical development. By employing comprehensive kinase profiling assays and cellular validation experiments, researchers can build a robust dataset to predict potential adverse events and guide further optimization. The methodologies and data presentation formats outlined in this guide provide a standardized framework to ensure a clear and accurate assessment of the selectivity profile of novel BTK inhibitors.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Btk-IN-5
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. Btk-IN-5, a covalent Bruton's tyrosine kinase (BTK) inhibitor, requires specific procedures for its proper disposal due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management of this compound waste.
Key Safety and Hazard Information
Understanding the inherent risks of a compound is the first step in safe handling. The following table summarizes the critical hazard information for this compound.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following procedure should be followed for all this compound waste, including pure compound, contaminated solutions, and empty containers.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[1]
-
Impervious clothing, such as a lab coat[1]
-
A suitable respirator if there is a risk of aerosol formation[1]
2. Waste Segregation:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound.[1]
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
4. Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is designated for hazardous waste.
5. Disposal:
-
The primary disposal method for this compound is through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Crucially, avoid releasing any this compound waste into the environment. [1] Do not dispose of it down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[1]
6. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Use absorbent materials to contain the spill.
-
Collect the contaminated material into a sealed container for disposal as hazardous waste.
-
Wash the affected area thoroughly.
Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling Btk-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Btk-IN-5, a potent covalent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Emergency Procedures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] As a potent pharmaceutical compound, it should be handled with care to avoid exposure.[2][3][4]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves is recommended.[5][6] Nitrile gloves offer good resistance to Dimethyl Sulfoxide (DMSO), a common solvent for this compound.[5][7][8][9] For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against a wide range of chemicals.[6] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles with side shields are mandatory. | To protect eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat or impervious clothing should be worn. | To protect skin from accidental spills. |
| Respiratory Protection | When handling the solid compound outside of a containment system, a NIOSH-approved respirator with a particulate filter (N95, P95, or R95) is required.[10] | This compound is a solid, and inhalation of dust or aerosols poses a significant risk.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Engineering Controls
| Control Measure | Description |
| Primary Containment | All weighing and initial dilutions of this compound powder should be performed in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box.[11] |
| Ventilation | Work in a well-ventilated area.[1] |
| Safety Stations | An accessible safety shower and eyewash station must be available in the immediate work area.[1] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the containment system is functioning properly.
-
Weighing: Carefully weigh the solid this compound within a containment system to prevent dust dispersion.
-
Solubilization: If preparing a solution, add the solvent (e.g., DMSO) slowly to the solid to avoid splashing. This compound is soluble in DMSO and ethanol but insoluble in water.
-
Handling Solutions: When working with solutions of this compound, always use appropriate chemical-resistant gloves and eye protection.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A 70% ethanol solution can be used for general surface cleaning.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for potent pharmaceutical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste (solutions of this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste. Remove gloves and other disposable PPE carefully to avoid contaminating skin or work surfaces. |
Visualizing the Safe Handling Workflow
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₂N₄O₅[12] |
| Molecular Weight | 444.52 g/mol [12] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. |
| Storage | Store powder at -20°C. Store solutions in DMSO at -80°C for up to 6 months.[12] |
Disclaimer: This document provides guidance based on available safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound|2145152-06-1|MSDS [dcchemicals.com]
- 2. agnopharma.com [agnopharma.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. usascientific.com [usascientific.com]
- 8. fishersci.com [fishersci.com]
- 9. bohemiantattoosupply.co.nz [bohemiantattoosupply.co.nz]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
